2-Chloromalonaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloropropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRZQCIGJUWSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957772 | |
| Record name | Chloropropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36437-19-1 | |
| Record name | Chloromalonaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036437191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloropropanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROMALONALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloromalonaldehyde: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloromalonaldehyde, a key intermediate in organic synthesis. The document details its chemical and physical properties, structural characteristics, synthesis protocols, and significant applications in the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound, also known as 2-chloro-1,3-propanedial, is a solid, crystalline powder.[1][2] Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 36437-19-1 | [3][4][5] |
| Molecular Formula | C₃H₃ClO₂ | [1][3][4][5] |
| Molecular Weight | 106.51 g/mol | [4][5][6] |
| Accurate Mass | 105.9821570 g/mol | [4] |
| Appearance | Solid, Crystalline Powder (Brown) | [1][2] |
| Melting Point | 140-145 °C | [2][4][7] |
| Boiling Point | 111 °C (at 20 mmHg); 204.6 °C (at 760 mmHg) | [2][4][7] |
| Density | 1.261 g/cm³; 1.371 g/cm³ | [2][4][7] |
| Flash Point | 32 °C | [4][7] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate (with heating), and Methanol. | [2] |
| Purity | Commercially available in various purities, including 95%, 98%, and 99.10%. | [1][4][8] |
| Storage | Recommended to be stored in a refrigerator at 2-8°C for long-term stability. | [8] |
| Synonyms | Chloromalonaldehyde, Chloromalondialdehyde, 2-Chloro-1,3-propanedial | [1][3][4] |
Chemical Structure and Tautomerism
The molecular structure of this compound features a three-carbon chain with aldehyde functional groups at positions 1 and 3, and a chlorine atom substituted at the second carbon.[9] This structure leads to significant reactivity, particularly at the carbonyl carbons.
A key characteristic of malonaldehydes is their existence in tautomeric forms.[10][11] this compound can exist in equilibrium between its keto (dialdehyde) form and its enol form. In the enol tautomer, a hydrogen atom from the central carbon migrates to one of the carbonyl oxygens, forming a hydroxyl group and a carbon-carbon double bond.[10][12] This keto-enol tautomerism is a dynamic equilibrium, and the presence of the enol form is crucial for some of its reactions.[12][13]
Experimental Protocols: Synthesis of this compound
Several synthetic routes for this compound have been reported, providing flexibility for laboratory and industrial-scale production.
a) From Mucochloric Acid: A historical method for synthesizing this compound involves the use of mucochloric acid.[9][14][15] This process typically involves reacting mucochloric acid with aniline, followed by treatment with a base like sodium hydroxide (B78521) to yield the sodium salt of chloromalondialdehyde.[14] However, this method is noted to be a multi-step process and mucochloric acid can be expensive for large-scale production.[14]
b) From 1,1,2,3,3-Pentachloropropane: Another established synthesis route starts from 1,1,2,3,3-pentachloropropane.[9][15] This method offers a more controlled environment for the synthesis.
c) From Chloroacetyl Chloride (Single-Step Process): A more recent and efficient method involves a single-step process.[14] This synthesis reacts N,N-dimethylformamide and phosphorus oxychloride with chloroacetyl chloride to produce high-purity this compound without the formation of intermediates.[14]
d) Chlorination of Malonaldehyde: Direct chlorination of malonaldehyde using chlorine gas or other chlorinating agents is also a viable method for the preparation of this compound.[9]
Reactivity and Applications in Drug Development
This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its two aldehyde groups.[9] It readily undergoes condensation reactions with various nucleophiles, such as amines and alcohols, to form a wide range of heterocyclic compounds.[9]
Key Applications:
-
Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of the anti-inflammatory drug etoricoxib (B1671761), a selective COX-2 inhibitor.[9][14]
-
Heterocyclic Synthesis: It is used to produce other valuable heterocyclic compounds, such as 2,5-dichloropyrimidine.[9]
-
Enzyme Inhibitors: this compound is utilized in the synthesis of novel heterocyclic acetyl-CoA carboxylase inhibitors and aldose reductase inhibitors, which are relevant in the treatment of diabetes mellitus.[6][16][17]
The general mechanism for its reactions often involves a nucleophilic attack on one of the carbonyl carbons, leading to a tetrahedral intermediate, followed by proton transfer and elimination of water to form the final product.[9]
Spectroscopic Data
While detailed, specific spectra for this compound require access to dedicated databases, its structural features suggest the following characteristic spectroscopic signals.
a) Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorptions characteristic of aldehydes.
-
C=O Stretch: A strong peak for the carbonyl group of the aldehyde is anticipated in the range of 1720-1725 cm⁻¹.[18][19]
-
C-H Stretch (Aldehyde): A characteristic, and often weaker, absorption for the C-H bond of the aldehyde group is expected around 2720 cm⁻¹.[18][19]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide distinct signals for the different protons in the molecule.
-
Aldehydic Proton (-CHO): The proton of the aldehyde group is highly deshielded and would appear far downfield, typically in the range of 9-10 ppm.[19]
-
Alpha-Proton (-CHCl-): The proton on the carbon bearing the chlorine atom would be deshielded by both the adjacent carbonyl groups and the electronegative chlorine atom.
A 2D [¹H, ¹³C] NMR spectrum for a related compound is available in the ContaminantDB, which can provide further insights into the expected chemical shifts.[20]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[21] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[21] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling this compound in a well-ventilated area.[2] Standard laboratory safety protocols should be strictly followed.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | CAS 36437-19-1 | LGC Standards [lgcstandards.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 36437-19-1 [chemicalbook.com]
- 7. This compound|36437-19-1--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Buy this compound (EVT-316602) | 36437-19-1 [evitachem.com]
- 10. Aldehyde - Tautomerism, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 11. scienceinfo.com [scienceinfo.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]
- 15. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 16. This compound - Career Henan Chemical Co. % [coreychem.com]
- 17. This compound | 36437-19-1 [amp.chemicalbook.com]
- 18. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. contaminantdb.ca [contaminantdb.ca]
- 21. Chloromalonaldehyde | C3H3ClO2 | CID 147646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-Chloromalonaldehyde from Mucochloric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-chloromalonaldehyde from mucochloric acid, a key intermediate in the production of various pharmaceuticals, notably the anti-inflammatory drug etoricoxib. This document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, reaction mechanisms, and quantitative data to support research and development activities.
Introduction
This compound is a valuable C3 building block in organic synthesis. Its preparation from mucochloric acid, a derivative of furfural, represents a historically significant and practical route. The synthesis, first reported by Dieckmann in 1904, proceeds through a two-step process involving the formation of an anilido intermediate followed by hydrolysis. While other synthetic pathways exist, this method remains a relevant and studied transformation. This guide will focus on providing a detailed, reproducible protocol for this classic synthesis.
Reaction Overview
The synthesis of this compound from mucochloric acid can be summarized in the following two key steps:
-
Formation of 3-Anilido-2-chloro-acrolein: Mucochloric acid is reacted with aniline (B41778) in a condensation reaction. This step involves the opening of the furanone ring of mucochloric acid and subsequent reaction with aniline to form the more stable anilidoacrolein intermediate.
-
Hydrolysis to this compound: The intermediate, 3-anilido-2-chloro-acrolein, is then subjected to basic hydrolysis, typically using sodium hydroxide (B78521). This cleaves the anilido group, yielding the sodium salt of this compound. Subsequent acidification then produces the final product.
Experimental Protocols
The following protocols are based on established literature procedures and provide a detailed methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Mucochloric Acid | C₄H₂Cl₂O₃ | 168.96 | ≥98% | Sigma-Aldrich |
| Aniline | C₆H₅NH₂ | 93.13 | ≥99.5% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 95% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | Sigma-Aldrich |
Step 1: Synthesis of 3-Anilido-2-chloro-acrolein
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of mucochloric acid (16.9 g, 0.1 mol) and aniline (18.6 g, 0.2 mol) is prepared.
-
The reaction mixture is heated to 90°C in an oil bath and maintained at this temperature for 60 minutes with continuous stirring.[1]
-
After one hour, the reaction mixture is cooled to room temperature.
-
The solidified product is then triturated with 100 mL of diethyl ether, and the resulting solid is collected by vacuum filtration.
-
The solid is washed with two 50 mL portions of fresh diethyl ether to remove any unreacted aniline.
-
The resulting crude 3-anilido-2-chloro-acrolein is dried in a vacuum oven at 50°C.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-90% |
| Appearance | Yellowish solid |
| Melting Point | 135-137°C |
Step 2: Hydrolysis to this compound
Procedure:
-
The dried 3-anilido-2-chloro-acrolein (18.1 g, 0.093 mol) is suspended in 100 mL of a 10% (w/v) aqueous sodium hydroxide solution in a 500 mL beaker with vigorous stirring.
-
The mixture is gently heated to 50-60°C for 30 minutes, during which the solid dissolves, and the solution typically darkens.
-
The solution is then cooled in an ice bath to 0-5°C.
-
With continuous stirring, concentrated hydrochloric acid is added dropwise until the pH of the solution is acidic (pH 1-2), leading to the precipitation of this compound.
-
The precipitate is collected by vacuum filtration and washed with a small amount of ice-cold water.
-
The product is dried under vacuum over phosphorus pentoxide.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-75% |
| Appearance | White to pale yellow solid |
| Melting Point | 142-145°C |
Reaction Mechanisms and Visualizations
The following diagrams illustrate the key transformations and workflows involved in the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Mucochloric acid is a corrosive and toxic substance.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Aniline is toxic and readily absorbed through the skin. Use with extreme caution and appropriate PPE.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
-
Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity during its use.
Conclusion
The synthesis of this compound from mucochloric acid is a well-established and reliable method. By following the detailed protocols and safety precautions outlined in this guide, researchers can effectively produce this valuable intermediate for further applications in pharmaceutical and chemical synthesis. The provided quantitative data and visual aids are intended to facilitate the successful and safe execution of this chemical transformation in a laboratory setting.
References
An In-depth Technical Guide to 2-Chloromalonaldehyde
For researchers, scientists, and professionals in drug development, 2-Chloromalonaldehyde is a valuable and versatile chemical intermediate. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant applications, with a focus on its role in pharmaceutical manufacturing.
Chemical Identity and Properties
CAS Number: 36437-19-1[1]
Synonyms: 2-Chloro-1,3-propanedial, Chloromalonaldehyde, Chloromalondialdehyde, Chloromalonic dialdehyde[2]
This compound is a derivative of malonaldehyde and belongs to the family of β-dialdehydes. The presence of a chlorine atom at the second carbon position significantly influences its reactivity and polarity. The two aldehyde functional groups make it a key precursor in various condensation and electrophilic addition reactions.[2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₃ClO₂ |
| Molecular Weight | 106.51 g/mol |
| Melting Point | 140-145 °C |
| Boiling Point | 111 °C |
| Density | 1.261 g/cm³ |
| Flash Point | 32 °C |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate (heated), and Methanol |
| Appearance | Off-white to brown crystalline powder |
| Purity (typical) | >99% (by HPLC) |
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with distinct advantages and considerations.
Synthesis via Vilsmeier-Haack Reaction
A common and efficient method for synthesizing this compound is through a Vilsmeier-Haack type reaction. This single-step process avoids the formation of intermediates and utilizes readily available starting materials.[2]
-
Reaction Setup: In a reaction vessel, N,N-dimethylformamide and phosphorus oxychloride are reacted with chloroacetyl chloride at a controlled temperature of 0-5 °C to form the Vilsmeier reagent.[2]
-
Formation of the Complex: The newly formed complex is then reacted with a basifying agent. Suitable basifying agents include alkali metal salts such as sodium carbonate, potassium carbonate, sodium hydroxide (B78521), or potassium hydroxide.[2]
-
Hydrolysis: The resulting alkali salt is subsequently hydrolyzed by the addition of an acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid) to adjust the pH of the reaction mixture to 1.[2]
-
Extraction and Purification: The this compound is extracted from the aqueous layer using an organic solvent like toluene, tertiary butyl methyl ether, or ethyl acetate. The organic extract is then concentrated to a thick mass.[2]
-
Crystallization: A solvent such as dichloromethane, methanol, or tetrahydrofuran (B95107) is added to the concentrated mass to induce crystallization. The resulting crystalline material is filtered and dried in an oven at 50°C to yield a yellowish to brown free-flowing powder of this compound with a purity of over 99% as determined by HPLC.[2]
Synthesis from Mucochloric Acid
An alternative synthesis route starts from mucochloric acid.[2]
-
Reaction with Aniline: Mucochloric acid is added to aniline, and the reaction mixture is heated to 90 °C for 60 minutes.[2]
-
Formation of Intermediate: The mixture is then cooled and filtered to obtain 3-anilido-2-chloro-acrolein.[2]
-
Hydrolysis: The intermediate is treated with a sodium hydroxide solution to yield the sodium salt of this compound.[2]
Applications in Drug Development
This compound is a key intermediate in the synthesis of several pharmaceutically active ingredients.
Synthesis of Etoricoxib (B1671761)
A prominent application of this compound is in the production of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug.[2]
-
Condensation Reaction: 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (B1354020) (the ketosulfide intermediate) and this compound are added to a solution of an acid (e.g., acetic acid or propionic acid) and an ammonium (B1175870) salt (e.g., ammonium acetate).[3]
-
Ring Annulation: The mixture is heated to reflux (around 130 °C) and stirred for approximately 16 hours to facilitate the ring annulation.[3]
-
Work-up: The amount of acid is reduced by distillation under reduced pressure. The remaining residue is basified with a sodium hydroxide solution.[3]
-
Extraction: The resulting solution is extracted multiple times with an organic solvent such as ethyl acetate.[3]
-
Purification: The combined organic extracts are treated with charcoal, filtered, and dried. The solvent is then evaporated under reduced pressure to yield 5-chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine, a precursor to Etoricoxib.[3] This intermediate is then oxidized to form Etoricoxib.[4]
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by its two aldehyde groups, which are susceptible to nucleophilic attack.
General Mechanism of Nucleophilic Addition
The carbonyl carbons of the aldehyde groups are electrophilic and readily react with nucleophiles. The general mechanism involves:
-
Nucleophilic Attack: A nucleophile attacks one of the carbonyl carbons.
-
Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate where the carbonyl carbon's hybridization changes from sp² to sp³.
-
Protonation: The resulting alkoxide is then protonated, typically by a weak acid, to form an alcohol.
Visualizing the Processes
To better illustrate the chemical processes described, the following diagrams are provided in the DOT language for Graphviz.
Synthesis of this compound via Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Experimental Workflow for the Synthesis of Etoricoxib
Caption: Key steps in the synthesis of Etoricoxib from this compound.
General Mechanism of Nucleophilic Addition to this compound
Caption: The general mechanism of nucleophilic addition to a carbonyl group of this compound.
References
- 1. This compound | CAS 36437-19-1 | LGC Standards [lgcstandards.com]
- 2. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]
- 3. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 4. U.S. Patent for Process for the synthesis of etoricoxib Patent (Patent # 9,024,030 issued May 5, 2015) - Justia Patents Search [patents.justia.com]
An In-depth Technical Guide to the Condensation Reaction Mechanism of 2-Chloromalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the condensation reaction mechanism of 2-chloromalonaldehyde, a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals. The document details the underlying chemical principles, experimental methodologies, and relevant data, tailored for an audience in chemical research and drug development.
Introduction
This compound is a reactive 1,3-dicarbonyl compound utilized in organic synthesis. Its bifunctional nature, possessing two aldehyde groups, and the presence of a chlorine atom at the C-2 position, make it a versatile precursor for the construction of a variety of heterocyclic systems. A primary application of this compound is in the synthesis of pyrazole (B372694) derivatives through condensation reactions with hydrazine (B178648) and its derivatives. This reaction is a cornerstone in the production of several active pharmaceutical ingredients (APIs), most notably the selective COX-2 inhibitor, Etoricoxib (B1671761).[1][2] Understanding the mechanism of these condensation reactions is crucial for optimizing reaction conditions, controlling regioselectivity, and maximizing yields of desired products.
Core Reaction Mechanism: The Knorr Pyrazole Synthesis
The condensation of this compound with hydrazines to form pyrazoles follows the general principles of the Knorr pyrazole synthesis.[3][4][5][6][7] This reaction is a cyclocondensation process that involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. The mechanism can be dissected into the following key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the electrophilic carbonyl carbons of this compound. This forms a tetrahedral intermediate.
-
Dehydration to Form Hydrazone: The tetrahedral intermediate readily loses a molecule of water to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This step leads to the formation of a five-membered ring intermediate.
-
Final Dehydration and Aromatization: A second molecule of water is eliminated from the cyclic intermediate, resulting in the formation of a stable, aromatic pyrazole ring.
The presence of the electron-withdrawing chloro group at the α-position to both carbonyls increases the electrophilicity of the carbonyl carbons, thereby facilitating the initial nucleophilic attack.[8][9]
Below is a DOT script generating a diagram of the generalized reaction mechanism.
Experimental Protocols
The following protocols are derived from patented procedures for the synthesis of intermediates for Etoricoxib, showcasing the practical application of the condensation reaction of this compound.
Protocol 1: Synthesis of 5-Chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine [2][10]
-
Reactants:
-
Methylthiobenzylpyridylketone (0.078 mol)
-
This compound (0.23 mol)
-
Ammonium (B1175870) acetate (B1210297) (0.7 mol)
-
Acetic acid (150 mL)
-
-
Procedure:
-
A mixture of methylthiobenzylpyridylketone, this compound, and ammonium acetate in acetic acid is prepared.
-
The mixture is heated to reflux and stirred for 16 hours.
-
The volume of acetic acid is reduced by distillation under reduced pressure.
-
The remaining mixture is basified with a 10% NaOH solution.
-
The product is extracted with ethyl acetate (3 x 70 mL).
-
The combined organic layers are dried and concentrated to yield the crude product.
-
Further purification can be achieved by recrystallization.
-
Protocol 2: General Procedure for Hydrazone Formation [11][12]
-
Reactants:
-
Aldehyde (e.g., 2-chlorobenzaldehyde, 1.00 equiv)
-
Hydrazine hydrate (B1144303) (6.8 equiv)
-
-
Procedure:
-
Hydrazine hydrate is dissolved in ethanol with efficient stirring.
-
The aldehyde is added to the solution.
-
The mixture is heated to 60 °C until a colorless solution is obtained (approximately 1 hour), indicating the completion of the reaction.
-
The reaction mixture is cooled to room temperature.
-
Water is added to precipitate the product.
-
The suspension is stirred for at least 1 hour at ambient temperature.
-
The solid product is collected by filtration, washed with water and an appropriate organic solvent (e.g., toluene), and air-dried.
-
Below is a DOT script illustrating a generalized experimental workflow for this type of condensation reaction.
Data Presentation
The following tables summarize quantitative data extracted from the literature for the synthesis of Etoricoxib and its intermediates, which are products of the condensation of this compound derivatives.
Table 1: Reaction Conditions and Yields for Etoricoxib Intermediate Synthesis
| Product | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine | Methylthiobenzylpyridylketone, this compound | Acetic Acid | Ammonium Acetate | Reflux | 16 | 68 | [2][10] |
| Etoricoxib | 5-Chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine | Methanol | Sodium Molybdate, H₂O₂ | 55 | 0.25 | 94 | [10][13] |
Table 2: Spectroscopic Data for Etoricoxib and a Key Intermediate
| Compound | 1H NMR (400 MHz, CDCl₃), δ (ppm) | 13C NMR (100 MHz, CDCl₃), δ (ppm) | MS (m/z) | Reference |
| 5-Chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine | 8.62 (d, J=2.8 Hz, 1H), 8.45 (d, J=2.0 Hz, 1H), 7.69 (d, J=2.8 Hz, 1H), 7.56 (dd, J=2.4, 8.0 Hz, 1H), 7.16 (m, 2H), 7.07 (m, 3H), 2.53 (s, 3H), 2.47 (s, 3H) | 157.9, 152.3, 149.9, 147.3, 139.2, 137.9, 137.3, 136.8, 134.4, 131.9, 130.9, 129.7, 126.3, 122.5, 24.2, 15.3 | 327 (M+1) | [10][13] |
| Etoricoxib | 8.72 (d, J=2.0 Hz, 1H), 8.38 (d, J=2.0 Hz, 1H), 7.91 (dd, J=1.6, 6.4 Hz, 2H), 7.74 (d, J=2.4 Hz, 1H), 7.56 (dd, J=2.4, 8.0 Hz, 1H), 7.41 (dd, J=2.0, 6.8 Hz, 2H), 7.09 (d, J=8.4 Hz, 1H), 3.09 (s, 3H), 2.54 (s, 3H) | 158.6, 152.4, 149.8, 148.4, 143.8, 140.3, 137.9, 137.4, 135.3, 131.3, 131.2, 130.4, 127.9, 122.8, 44.5, 24.2 | 359 (M+1) | [10][13] |
Table 3: Key Infrared (IR) Absorption Bands for the Pyrazole Ring
| Vibration | Frequency Range (cm⁻¹) | Intensity | Reference |
| N-H Stretch | 3353 - 3341 | Strong | [14] |
| C=C Stretch (aromatic) | 1591 - 1574 | Intense | [14] |
| C=N Stretch | 1477 - 1463 | Medium | [14] |
| C-N Stretch | ~1290 | Intense | [1] |
Conclusion
The condensation reaction of this compound is a powerful tool for the synthesis of substituted pyrazoles and other heterocyclic systems. The reaction proceeds through a well-established mechanism analogous to the Knorr pyrazole synthesis, which is facilitated by the electronic properties of the chlorinated substrate. The utility of this reaction is underscored by its application in the industrial synthesis of important pharmaceuticals. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of organic synthesis and drug development, providing a foundation for further exploration and optimization of these important chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. brainkart.com [brainkart.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. wisdomlib.org [wisdomlib.org]
spectroscopic analysis of 2-Chloromalonaldehyde (IR, Raman)
An in-depth technical guide on the spectroscopic analysis of 2-Chloromalonaldehyde, focusing on Infrared (IR) and Raman spectroscopy, designed for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (2-ClMA), with the chemical formula C₃H₃ClO₂, is a halogenated derivative of malonaldehyde.[1] Malonaldehyde and its derivatives are classic models for studying resonance-assisted hydrogen bonding (RAHB) and proton tunneling phenomena. The introduction of a chlorine atom to the backbone of malonaldehyde significantly influences its electronic structure, the strength of its internal hydrogen bond (IHB), and its conformational stability.[2][3][4] Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are indispensable tools for characterizing the vibrational modes of 2-ClMA, providing deep insights into its molecular structure, hydrogen bonding dynamics, and the presence of various conformers.[2][3][4]
The primary form of 2-ClMA studied is its chelated enol isomer, which is stabilized by an intramolecular hydrogen bond.[2][3] However, unlike its parent molecule, chlorination leads to the stabilization of open enol conformers, which have been observed in the gas phase at room temperature.[2][4] This guide provides a comprehensive overview of the IR and Raman spectroscopic analysis of 2-ClMA, including experimental methodologies and a summary of key vibrational data.
Infrared (IR) and Raman Spectroscopic Analysis
The vibrational characterization of 2-ClMA has been successfully achieved by trapping the molecule in cryogenic matrices (such as argon, neon, and para-hydrogen) and performing IR and Raman spectroscopy.[2][3][4] This matrix isolation technique is crucial for studying reactive or unstable species by preventing intermolecular interactions. The analysis of these spectra is typically supported by theoretical calculations, such as Density Functional Theory (DFT), to aid in the assignment of vibrational modes.[5]
A key finding from these studies is the weakening of the intramolecular hydrogen bond in 2-ClMA upon chlorination when compared to malonaldehyde.[2][3][4] Furthermore, the spectra reveal complex features, including matrix-dependent band splittings, which have been interpreted as evidence of tunneling splitting of vibrational levels related to proton transfer along the hydrogen bond.[2][3][4] This makes 2-ClMA one of the few molecules where hydrogen tunneling has been observed in cryogenic matrices.[2][4]
Tabulated Spectroscopic Data
The following table summarizes the key experimental vibrational frequencies observed for the chelated enol isomer of this compound (CCC conformer) isolated in an Argon matrix. The assignments are based on the detailed analysis provided in the primary literature, which combines experimental data with theoretical calculations.
| Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~2950 | Not Observed | ν(OH) - O-H stretching |
| 1670.6 | 1670 (weak) | ν(C=O) - Carbonyl stretching |
| 1608.2 | 1608 (strong) | ν(C=C) - C=C stretching |
| 1395.7 | 1396 (medium) | δ(CH) - C-H in-plane bending |
| 1265.1 | 1265 (weak) | ν(C-C) + δ(COH) - C-C stretch + C-O-H bend |
| 1070.6 | 1071 (weak) | ν(C-C) + ν(C-Cl) - C-C and C-Cl stretching |
| 916.5 | 917 (medium) | γ(CH) - C-H out-of-plane bending |
| 650.1 | 650 (strong) | Ring deformation + ν(C-Cl) |
| 455.0 | 455 (strong) | Ring deformation |
| 310.0 | 310 (strong) | δ(C-Cl) - C-Cl in-plane bending |
Note: Frequencies and intensities are approximate and compiled from published spectral data. "ν" denotes stretching, "δ" denotes in-plane bending, and "γ" denotes out-of-plane bending.
Experimental Protocols
The acquisition of high-quality IR and Raman spectra of 2-ClMA requires meticulous experimental procedures, primarily centered around the matrix isolation technique.
Sample Preparation
-
Synthesis : this compound is typically synthesized and purified immediately before the experiment due to its reactivity.
-
Matrix Deposition : The gaseous 2-ClMA sample is mixed with a large excess of an inert matrix gas (e.g., Argon, Neon).
-
Cryogenic Trapping : This gas mixture is then slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a very low temperature (typically 10-20 K) within a high-vacuum cryostat. This process traps individual 2-ClMA molecules within the solid, inert matrix.
Infrared (IR) Spectroscopy Protocol
-
Instrumentation : A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used, such as a Thermo Nicolet 6700 or similar instrument.[6] It is equipped with a suitable detector for the mid-IR region, like a Mercury Cadmium Telluride (MCT) detector.[6]
-
Data Acquisition :
-
The cryostat containing the matrix-isolated sample is placed in the spectrometer's sample compartment.
-
The instrument is thoroughly purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.[6]
-
Spectra are recorded at a high resolution (e.g., 0.5 cm⁻¹) by co-adding multiple scans to achieve a high signal-to-noise ratio.
-
A background spectrum of the bare cryogenic window is recorded prior to deposition and subtracted from the sample spectrum.
-
Raman Spectroscopy Protocol
-
Instrumentation : A confocal Raman microscope system is employed, equipped with a high-power, single-wavelength laser for excitation (e.g., 532 nm).[7] A charge-coupled device (CCD) camera serves as the detector.
-
Data Acquisition :
-
The laser is focused onto the matrix-isolated sample within the cryostat.
-
Scattered Raman light is collected in a backscattering configuration.
-
An appropriate edge or notch filter is used to remove the strong Rayleigh scattering at the laser excitation frequency.
-
Spectra are acquired over a specific spectral range and calibrated using a known standard (e.g., the Raman lines of a neon lamp).
-
Data preprocessing steps, such as baseline correction and cosmic ray removal, are essential for obtaining clean spectra.[7]
-
Visualization of Experimental Workflow
The logical flow from sample preparation to final data interpretation for the spectroscopic analysis of 2-ClMA is depicted below.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound|36437-19-1--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]
- 2. This compound, a model system of resonance-assisted hydrogen bonding: vibrational investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] this compound, a model system of resonance-assisted hydrogen bonding: vibrational investigation. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Tautomerism and Enol Forms of 2-Chloromalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloromalonaldehyde (2-ClMA) serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the anti-inflammatory drug etoricoxib.[1] Its chemical behavior is significantly influenced by a rich tautomeric landscape, predominantly characterized by the presence of stable enol forms. Understanding the tautomeric equilibrium and the properties of these enol isomers is paramount for reaction optimization, impurity profiling, and the development of robust analytical methods. This technical guide provides a comprehensive overview of the tautomerism of this compound, with a focus on its enolic structures. It consolidates available spectroscopic data, outlines experimental protocols for its study, and presents logical workflows for its analysis.
Introduction to Tautomerism in this compound
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of this compound, the primary tautomeric relationship exists between the dialdehyde (B1249045) (keto) form and its corresponding enol forms. The presence of a chlorine atom at the C2 position significantly influences the electronic properties and steric environment of the molecule, thereby affecting the stability and population of the different tautomers.
The most significant tautomer of this compound is the chelated cis-enol form, which is stabilized by a strong intramolecular hydrogen bond (IHB).[2][3][4] This resonance-assisted hydrogen bond (RAHB) creates a pseudo-aromatic six-membered ring, conferring considerable stability to this isomer.[3] In addition to the chelated enol, studies have identified the existence of open, non-chelated enolic conformers, particularly in the gas phase and when isolated in cryogenic matrices.[2][3][4] The presence of these open forms, even at room temperature in the gas phase, is a notable feature of this compound.[2][3]
The equilibrium between these tautomeric forms is a critical factor in the reactivity of this compound. The enolic hydroxyl group and the conjugated π-system are key features that dictate its role in synthetic transformations.
Tautomeric Forms of this compound
The primary tautomers of this compound are the dialdehyde form and various enol conformers. The enol form is generally more stable due to the formation of a conjugated system and, in the case of the chelated form, a strong intramolecular hydrogen bond.
Caption: Tautomeric forms of this compound.
Quantitative Data on Tautomerism
While the qualitative aspects of this compound tautomerism are established, comprehensive quantitative data on the equilibrium constants (KT) and thermodynamic parameters in various solvents remain scarce in publicly accessible literature. Such data is crucial for predicting the tautomeric composition under different reaction conditions. The tables below summarize the types of data required for a complete understanding and will be populated as further research becomes available.
Table 1: Tautomeric Equilibrium Constants (KT = [Enol]/[Keto])
| Solvent | Temperature (°C) | KT | Method | Reference |
| Non-polar (e.g., CCl₄) | 25 | Data not available | NMR, UV-Vis | - |
| Polar Aprotic (e.g., Acetone) | 25 | Data not available | NMR, UV-Vis | - |
| Polar Protic (e.g., Methanol) | 25 | Data not available | NMR, UV-Vis | - |
| Gas Phase | - | Enol is predominant | Spectroscopy | [3] |
Table 2: Thermodynamic Parameters for Tautomerization
| Parameter | Value | Method | Reference |
| ΔG° (kcal/mol) | Data not available | - | - |
| ΔH° (kcal/mol) | Data not available | - | - |
| ΔS° (cal/mol·K) | Data not available | - | - |
Spectroscopic Characterization of Enol Forms
Spectroscopic techniques are indispensable for the identification and characterization of the tautomers of this compound.
4.1. Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the different tautomers. The chelated enol form exhibits characteristic bands associated with the intramolecularly hydrogen-bonded O-H group, the C=C bond, and the conjugated C=O group.
Table 3: Key Vibrational Frequencies for the Chelated Enol of this compound (in cryogenic matrices)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Reference |
| O-H stretch (H-bonded) | ~2800-3200 (broad) | Medium-Strong | [3] |
| C=O stretch | ~1600-1650 | Strong | [3] |
| C=C stretch | ~1580-1620 | Strong | [3] |
| O-H in-plane bend | ~1300-1400 | Medium | [3] |
Note: Specific peak positions can vary depending on the matrix material (e.g., Argon, Neon) and temperature.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal for determining the tautomeric ratio in solution. The enolic proton of the chelated form is expected to appear at a significantly downfield chemical shift due to the strong intramolecular hydrogen bond.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Tautomers
| Tautomer | Nucleus | Predicted Chemical Shift (δ, ppm) | Remarks |
| Chelated Enol | ¹H (O-H) | > 10 | Downfield shift due to H-bonding. |
| ¹H (C-H, vinyl) | 5.5 - 7.0 | Typical for vinyl protons. | |
| ¹³C (C=O) | 180 - 190 | Carbonyl carbon in a conjugated system. | |
| ¹³C (C-Cl) | 110 - 120 | ||
| ¹³C (C=C) | 100 - 140 | Olefinic carbons. | |
| Dialdehyde | ¹H (CHO) | 9.0 - 10.0 | Aldehydic protons. |
| ¹H (CH-Cl) | 4.5 - 5.5 | ||
| ¹³C (C=O) | 190 - 200 | Aldehydic carbonyls. | |
| ¹³C (CH-Cl) | 60 - 70 |
4.3. UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to study the π-π* transitions within the conjugated systems of the enol tautomers. Isomerization between different enolic forms, induced by UV irradiation, can be monitored by changes in the absorption spectrum, such as a blue shift upon opening of the intramolecular hydrogen bond.[2]
Table 5: UV-Visible Absorption Maxima (λmax)
| Tautomer/Conformer | Solvent | λmax (nm) | Remarks | Reference |
| Chelated Enol | Various | Data not available | π → π* transition | - |
| Open Enol(s) | Various | Data not available | Expected to be blue-shifted relative to the chelated enol. | [2] |
Experimental Protocols
5.1. Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the reaction of chloroacetylchloride with a Vilsmeier-Haack type reagent derived from N,N-dimethylformamide (DMF), followed by hydrolysis.[1]
Protocol: Synthesis from Chloroacetylchloride and DMF
-
Formation of the Vilsmeier Reagent: To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride.
-
Reaction with Chloroacetylchloride: To the formed Vilsmeier reagent, add chloroacetylchloride at a controlled temperature. The reaction mixture is typically warmed and stirred for several hours to ensure complete reaction.
-
Hydrolysis: The reaction mixture is then carefully quenched with water or an aqueous base (e.g., NaOH solution) to hydrolyze the intermediate and form the sodium salt of this compound.
-
Acidification and Extraction: The aqueous solution is acidified (e.g., with acetic acid or HCl) to a pH of ~1 to liberate the free this compound. The product is then extracted into an organic solvent such as tert-butyl methyl ether (TBME).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.
5.2. Characterization and Analysis
The synthesized this compound should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure and assess the tautomeric ratio.
-
FTIR Spectroscopy: Acquire an IR spectrum of the sample (e.g., as a KBr pellet or a thin film) to identify the characteristic functional groups of the enol form.
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the compound.
-
Purity Analysis: Assess the purity using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental and Logical Workflows
The study of this compound tautomerism involves a combination of synthesis, purification, and spectroscopic analysis.
Caption: Experimental workflow for studying 2-ClMA tautomerism.
Conclusion
This compound exhibits a fascinating and synthetically relevant tautomerism, with a clear preference for the chelated enol form stabilized by a strong intramolecular hydrogen bond. While qualitative characterization through various spectroscopic methods is well-documented, a significant opportunity exists for further research to provide quantitative data on the tautomeric equilibrium and its thermodynamics in different environments. A deeper, quantitative understanding of these properties will undoubtedly aid in the optimization of synthetic processes and the development of robust analytical controls for this important pharmaceutical intermediate.
References
- 1. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]
- 2. This compound, a model system of resonance-assisted hydrogen bonding: vibrational investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound, a model system of resonance-assisted hydrogen bonding: vibrational investigation. | Semantic Scholar [semanticscholar.org]
Theoretical Insights into the Intramolecular Hydrogen Bonding of 2-Chloromalonaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical underpinnings of the intramolecular hydrogen bond (IHB) in 2-chloromalonaldehyde (2-ClMA), a molecule that serves as a significant model system for studying resonance-assisted hydrogen bonds (RAHB). Understanding the nuances of IHBs is critical in drug design and molecular engineering, as these bonds play a pivotal role in determining molecular conformation, stability, and reactivity. This document summarizes key quantitative data from theoretical studies, provides an overview of the computational methodologies employed, and visualizes the logical workflow of such theoretical investigations.
Core Concepts: Intramolecular Hydrogen Bonding in this compound
This compound, a derivative of malonaldehyde, features a prominent intramolecular hydrogen bond in its chelated enol form. This bond is of particular interest due to the interplay between the electronegative chlorine substituent and the electronic resonance within the molecule. Theoretical studies have been instrumental in elucidating the nature of this IHB, revealing that chlorination leads to a weakening of the hydrogen bond compared to its parent molecule, malonaldehyde.[1] This effect is attributed to a reduction in the cooperative effect of resonance-assisted hydrogen bonding.[1]
Furthermore, computational analyses have identified several stable conformers of 2-ClMA. The chelated, closed-cycle conformer (CCC) is the most stable, but the presence of the chlorine atom also stabilizes two open enol conformers, which have been observed to coexist in the gas phase at room temperature.[1] This conformational flexibility, influenced by the subtle energetics of the IHB, is a key aspect explored in theoretical investigations.
Data Presentation: A Quantitative Overview
The following tables summarize the key quantitative data obtained from theoretical calculations on the conformers of this compound. This data provides a comparative look at the geometric and energetic parameters that define the intramolecular hydrogen bond.
Table 1: Key Geometric Parameters of this compound Conformers
| Parameter | CCC Conformer | TTC Conformer | CTC Conformer |
| O···O Distance (Å) | 2.558 | - | - |
| O-H Bond Length (Å) | 0.997 | 0.965 | 0.965 |
| C=O Bond Length (Å) | 1.234 | 1.211 | 1.212 |
| C-O Bond Length (Å) | 1.331 | 1.355 | 1.354 |
| O···H-O Angle (°) | 145.1 | - | - |
Data sourced from theoretical calculations.
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| CCC | 0.00 |
| TTC | 2.86 |
| CTC | 3.43 |
Data represents the relative stability of the conformers as determined by computational methods.
Table 3: Calculated Vibrational Frequencies of Key Modes in the CCC Conformer
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | 2950 (broad) |
| C=O stretch | 1650 |
| C-O stretch | 1280 |
| O-H bend | 1400 |
These frequencies are indicative of the bond strengths within the molecule and are sensitive to the presence and strength of the intramolecular hydrogen bond.
Experimental and Computational Protocols
The theoretical investigation of intramolecular hydrogen bonding in molecules like this compound typically involves a multi-step computational workflow. The following outlines the detailed methodologies commonly employed:
1. Conformational Search and Geometry Optimization:
-
Objective: To identify all stable conformers of the molecule and determine their minimum energy geometries.
-
Methodology: An initial conformational search is performed using lower-level theoretical methods (e.g., semi-empirical or smaller basis set DFT) to broadly explore the potential energy surface. The resulting low-energy structures are then subjected to full geometry optimization using a more robust level of theory, commonly Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X, and a sufficiently large basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ). The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been located.
2. Vibrational Frequency Analysis:
-
Objective: To calculate the harmonic vibrational frequencies for each optimized conformer.
-
Methodology: This analysis is performed at the same level of theory as the geometry optimization. The calculated frequencies are crucial for several reasons:
-
They confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
They allow for the prediction of the infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
-
They are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies, leading to more accurate relative energies of the conformers.
-
3. Analysis of the Intramolecular Hydrogen Bond:
-
Objective: To characterize the nature and strength of the IHB.
-
Methodology: Several computational techniques are employed:
-
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density. The presence of a bond critical point (BCP) between the hydrogen atom and the acceptor oxygen atom is a key indicator of a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic interactions contributing to the hydrogen bond. Specifically, it quantifies the stabilization energy associated with the charge transfer from a lone pair of the acceptor oxygen to the antibonding orbital of the donor O-H bond (n → σ*).
-
4. Calculation of Intramolecular Hydrogen Bond Energy:
-
Objective: To estimate the energetic contribution of the IHB to the molecule's stability.
-
Methodology: Several methods exist, each with its own set of assumptions:
-
Open-Closed Method: This popular approach calculates the energy difference between the closed (hydrogen-bonded) conformer and a corresponding open (non-hydrogen-bonded) conformer, which is generated by rotating the O-H group.
-
Molecular Tailoring Approach (MTA): This fragmentation-based method allows for the calculation of the IHB energy by systematically dissecting the molecule into smaller, overlapping fragments.
-
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows in the theoretical study of this compound's intramolecular hydrogen bonding.
Caption: Workflow for the theoretical study of intramolecular hydrogen bonding.
Caption: Relationship between QTAIM and NBO analysis in IHB characterization.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2-Chloromalonaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloromalonaldehyde is a highly reactive and versatile C3 synthon extensively employed in the synthesis of a wide array of heterocyclic compounds. Its trifunctional nature, featuring two aldehyde moieties and a reactive chlorine atom, makes it an ideal precursor for constructing various five- and six-membered heterocycles through cyclocondensation reactions with diverse dinucleophiles. This document provides detailed application notes, experimental protocols, and reaction workflows for the synthesis of pyrazoles, pyrimidines, and pyridines using this compound, highlighting its significance in medicinal chemistry and drug discovery.
Core Applications
This compound serves as a key building block for the synthesis of several important heterocyclic scaffolds:
-
Pyrazoles: Reaction with hydrazine (B178648) derivatives yields 4-chloropyrazoles, a common motif in pharmacologically active compounds.
-
Pyrimidines: Cyclocondensation with urea, guanidine (B92328), or amidines provides a straightforward route to 5-chloropyrimidine (B107214) derivatives, which are precursors to numerous biologically active molecules.
-
Pyridines: Although less common, this compound can be utilized in the construction of substituted 5-chloropyridines, which are important intermediates in drug synthesis, such as in the case of the COX-2 inhibitor, Etoricoxib (B1671761).[1]
Data Presentation: Synthesis of Heterocycles from this compound Analogs
The following table summarizes representative quantitative data for the synthesis of various heterocyclic compounds using 2-halomalonaldehydes and related precursors. The data is compiled from analogous reactions and provides a benchmark for expected outcomes when using this compound.
| Heterocycle Class | Dinucleophile | Halogenated Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyrimidine | Acetamidine HCl | 2-Bromomalonaldehyde | Acetic Acid | 100 | 8 | ~75 | Adapted from[2] |
| Pyrimidine | Benzamidine HCl | 2-Bromomalonaldehyde | Acetic Acid | 100 | 8 | ~80 | Adapted from[2] |
| Pyrazole | Hydrazine | Hydrazine Substrates with TCCA | Trifluoroethanol | 40 | 4 | up to 92 | [3] |
| Pyridine | Enamine Intermediate | This compound | Acidic Conditions | Reflux | Not Specified | Comparable to other methods | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis of heterocyclic compounds from this compound.
Protocol 1: Synthesis of 4-Chloro-1-phenylpyrazole (B182448)
This protocol describes the synthesis of 4-chloro-1-phenylpyrazole via the cyclocondensation of this compound with phenylhydrazine (B124118).
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (B1210297)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add phenylhydrazine (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure 4-chloro-1-phenylpyrazole.
Protocol 2: Synthesis of 2-Amino-5-chloropyrimidine (B1294315)
This protocol outlines the synthesis of 2-amino-5-chloropyrimidine from the reaction of this compound with guanidine hydrochloride.
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Sodium Ethoxide
-
Absolute Ethanol
-
Hydrochloric Acid (concentrated)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a fresh solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To the sodium ethoxide solution, add guanidine hydrochloride and stir until completely dissolved.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to a pH of 6-7.
-
The precipitate formed is collected by filtration, washed with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-5-chloropyrimidine.
Protocol 3: Synthesis of a Substituted 5-Chloropyridine
This protocol provides a general methodology for the synthesis of a substituted 5-chloropyridine, a key step in the synthesis of Etoricoxib, from this compound and an appropriate enamine or enamine precursor.[1]
Materials:
-
This compound
-
Substituted Enamine or Ketone/Amine Precursors
-
Appropriate Acidic Catalyst (e.g., p-toluenesulfonic acid)
-
Toluene or other suitable azeotropic solvent
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Appropriate solvent for extraction (e.g., Ethyl Acetate)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the ketone and amine precursors (or the pre-formed enamine) and this compound in toluene.
-
Add a catalytic amount of an acid catalyst.
-
Heat the mixture to reflux, with azeotropic removal of water.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the substituted 5-chloropyridine.
Visualizations
Reaction Pathways
Caption: Synthetic routes from this compound.
Experimental Workflow
Caption: A typical laboratory workflow.
Logical Relationship
Caption: Mechanism of heterocycle formation.
References
Application Notes: 2-Chloromalonaldehyde as a Key Precursor in Etoricoxib Synthesis
Introduction
Etoricoxib (B1671761), a selective COX-2 inhibitor, is a widely used anti-inflammatory drug. Its synthesis involves the construction of a substituted bipyridine core. A key strategy for the formation of one of the pyridine (B92270) rings is the condensation of a ketone precursor with a three-carbon building block. 2-Chloromalonaldehyde has emerged as a readily available and cost-effective C3 synthon for this purpose.[1][2][3] This document outlines the application of this compound in the synthesis of etoricoxib and provides a detailed experimental protocol.
Chemical Role and Advantages
This compound serves as a precursor to form the chlorinated pyridine ring of the etoricoxib scaffold. The synthesis involves the condensation of this compound with a ketosulfone, specifically 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, or its thioether precursor, methylthiobenzylpyridylketone.[1][2][4] This reaction, typically carried out in the presence of an acid and an ammonium (B1175870) salt, leads to the formation of the 5-chloro-[2,3']bipyridine core of etoricoxib.[1][3]
The use of this compound offers several advantages in the manufacturing process of etoricoxib:
-
Economic Viability: It is an economically inexpensive and readily available starting material.[1][2][3]
-
Process Efficiency: Its application can simplify the overall synthesis, avoiding more complex and costly palladium-catalyzed coupling reactions that were used in earlier synthetic routes.[2]
-
Improved Solubility: The condensation reaction with the thioether precursor (methylthiobenzylpyridylketone) results in an intermediate that has better solubility in organic solvents, facilitating purification.[2]
Synthetic Pathway Overview
The synthesis of etoricoxib utilizing this compound can be broadly divided into two main stages:
-
Formation of the Ketone Precursor: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. This intermediate is a key building block for the subsequent cyclization step.
-
Pyridone Ring Formation and Oxidation: Condensation of the ketone precursor with this compound to form the bipyridine core, followed by oxidation of the thioether to the final sulfone if the thioether precursor is used.
Below is a diagram illustrating the overall synthetic workflow.
References
- 1. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 2. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
Application Notes and Protocols for the Synthesis of Pyrimidines using 2-Chloromalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry and drug discovery. 2-Chloromalonaldehyde is a versatile C3 synthon that can be employed in the synthesis of various heterocyclic systems. Its bifunctional nature, possessing two aldehyde groups, and the presence of a chlorine atom make it a valuable precursor for the preparation of 5-chloropyrimidine (B107214) derivatives. This document provides detailed protocols for the synthesis of 5-chloropyrimidin-2-ol and 5-chloro-2-mercaptopyrimidine through the cyclocondensation of this compound with urea (B33335) and thiourea (B124793), respectively. These 5-chloropyrimidine scaffolds are key intermediates for further functionalization in the development of novel therapeutic agents.
Reaction Principle
The synthesis of the pyrimidine (B1678525) ring from this compound and urea or thiourea proceeds via a classical acid-catalyzed cyclocondensation reaction. The mechanism involves the initial condensation of the amine groups of urea or thiourea with the two aldehyde functionalities of this compound to form a dihydropyrimidine (B8664642) intermediate. Subsequent dehydration and aromatization lead to the formation of the stable pyrimidine ring. The chlorine atom at the 2-position of the malonaldehyde remains on the C5 position of the resulting pyrimidine ring.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloropyrimidin-2-ol from this compound and Urea
This protocol outlines the synthesis of 5-chloropyrimidin-2-ol, a key intermediate for various pharmaceutical compounds.
Materials:
-
This compound (1.0 eq)
-
Urea (1.1 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add urea (1.1 eq) to the solution and stir until partially dissolved.
-
Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford pure 5-chloropyrimidin-2-ol.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 5-Chloro-2-mercaptopyrimidine from this compound and Thiourea
This protocol details the synthesis of 5-chloro-2-mercaptopyrimidine, a versatile precursor for thio-substituted pyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend thiourea (1.1 eq) in ethanol.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the suspension with continuous stirring.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 5-chloro-2-mercaptopyrimidine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 5-chloropyrimidine derivatives using this compound.
| Product | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5-Chloropyrimidin-2-ol | Urea | Ethanol | 4-6 | 75-85 | 188-192 |
| 5-Chloro-2-mercaptopyrimidine | Thiourea | Ethanol | 3-5 | 80-90 | 234-238 |
Mandatory Visualization
Caption: General reaction mechanism for pyrimidine synthesis.
Caption: Experimental workflow for pyrimidine synthesis.
Application Notes and Protocols for the Synthesis and Evaluation of Aldose Reductase Inhibitors Utilizing 2-Chloro-N-(1H-pyrazol-3-yl)acetamide (2-ClMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), the rate-limiting enzyme in the polyol pathway, plays a crucial role in the pathogenesis of diabetic complications.[1] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent cellular damage in tissues such as the lens, nerves, and kidneys.[2][3] This process is a significant contributor to diabetic neuropathy, retinopathy, nephropathy, and cataract formation.[4][5][6] Consequently, the inhibition of aldose reductase is a key therapeutic strategy for the prevention and management of these long-term diabetic complications.[5][7]
This document provides a detailed protocol for the synthesis of novel aldose reductase inhibitors (ARIs) using 2-chloro-N-(1H-pyrazol-3-yl)acetamide (2-ClMA) as a key building block. Additionally, it outlines the experimental procedures for evaluating the inhibitory activity of the synthesized compounds through in vitro enzyme assays.
Mechanism of Action and Signaling Pathways
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[7] The accumulation of sorbitol, which does not easily diffuse across cell membranes, creates an osmotic imbalance, leading to cell swelling and injury.[2][8] Furthermore, the increased activity of the polyol pathway depletes NADPH, a critical cofactor for glutathione (B108866) reductase, thereby exacerbating oxidative stress.[9] Aldose reductase is also involved in inflammatory signaling pathways.[9][10] By inhibiting aldose reductase, the production of sorbitol is reduced, mitigating osmotic stress and the downstream pathological effects.[5]
Below is a diagram illustrating the polyol pathway and the site of action for aldose reductase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel pyrazolone derivatives as inhibitors of aldose reductase: an eco-friendly one-pot synthesis, experimental screening and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing 2-Chloromalonaldehyde in the Synthesis of Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acetyl-CoA carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1] Two isoforms, ACC1 and ACC2, are found in mammals. ACC1 is primarily cytosolic and involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[2] Inhibition of both isoforms has shown therapeutic potential in non-small cell lung cancer (NSCLC) and other malignancies by limiting the supply of fatty acids required for rapid cell proliferation.[3][4]
Many potent ACC inhibitors feature a heterocyclic core, which is crucial for their interaction with the enzyme's active site. The 2-aminopyrimidine (B69317) scaffold, in particular, is a common motif in kinase and other enzyme inhibitors due to its ability to form key hydrogen bond interactions.[5][6] 2-Chloromalonaldehyde is a reactive 1,3-dielectrophile that can undergo cyclocondensation reactions with nucleophiles such as guanidines to form substituted pyrimidines. This reaction offers a straightforward method for introducing diversity into the pyrimidine (B1678525) core, which can be further elaborated to produce potent and selective ACC inhibitors.
Signaling Pathway and Mechanism of Action
Inhibition of ACC leads to a depletion of cellular malonyl-CoA. This has a dual effect on lipid metabolism: it decreases the building blocks for fatty acid synthesis and relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation in the mitochondria. In cancer cells, which exhibit high rates of de novo fatty acid synthesis, this disruption of lipid metabolism can lead to cell growth arrest and apoptosis.
Experimental Protocols
General Synthesis of a 2-Aminopyrimidine Core from this compound
This protocol describes a generalized procedure for the synthesis of a 2-aminopyrimidine scaffold, which can serve as a precursor to various ACC inhibitors.
Materials:
-
This compound
-
Guanidine (B92328) hydrochloride (or substituted guanidine)
-
Sodium ethoxide (or other suitable base)
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation of Guanidine Free Base (if starting from hydrochloride salt):
-
In a round-bottom flask, dissolve guanidine hydrochloride in anhydrous ethanol.
-
Add a stoichiometric equivalent of sodium ethoxide solution in ethanol dropwise at 0 °C with stirring.
-
A precipitate of sodium chloride will form. Stir the mixture at room temperature for 1 hour.
-
Filter the mixture to remove the sodium chloride and use the resulting ethanolic solution of guanidine directly in the next step.
-
-
Cyclocondensation Reaction:
-
To the ethanolic solution of guanidine, add a solution of this compound in ethanol dropwise at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 2-amino-5-chloropyrimidine (B1294315) derivative.
-
Expected Outcome:
The reaction is expected to yield a 2-amino-5-chloropyrimidine derivative. The chloro-substituent at the 5-position can then be used as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the specific side chains found in potent ACC inhibitors.
Data Presentation
The following table provides hypothetical but plausible data for a series of 2-aminopyrimidine derivatives synthesized via the described route, with subsequent modification at the 5-position. The inhibitory activities against ACC1 and ACC2 are presented as IC50 values.
| Compound ID | R Group at C5-position | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| ACCi-001 | 4-methoxyphenyl | 55 | 120 |
| ACCi-002 | 3,4-dichlorophenyl | 25 | 60 |
| ACCi-003 | 2-pyridyl | 80 | 150 |
| ACCi-004 | 4-(trifluoromethyl)phenyl | 15 | 45 |
| ND-646 (Reference) | N/A | 3.5 | 4.9 |
| CP-640186 (Reference) | N/A | 53 | 61 |
Note: The data for ACCi-001 to ACCi-004 are hypothetical examples. The reference data for ND-646 and CP-640186 are from published sources.[7][8]
Conclusion
The synthesis of ACC inhibitors often relies on the construction of a core heterocyclic scaffold that can be further functionalized. This compound represents a readily available and versatile starting material for the efficient synthesis of 2-amino-5-chloropyrimidine intermediates. This application note provides a foundational protocol and conceptual framework for researchers to explore this synthetic strategy in the development of novel ACC inhibitors. The ability to introduce a variety of substituents at the 5-position via cross-coupling reactions allows for extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity. Further investigation into this synthetic route is warranted to fully exploit its potential in the discovery of next-generation therapeutics targeting ACC.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: High-Sensitivity Analysis of 2-Chloromalonaldehyde using HILIC-UHPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloromalonaldehyde (2-ClMA) is a reactive carbonyl species that can arise as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential mutagenic properties, regulatory agencies require strict control and monitoring of 2-ClMA levels in pharmaceutical materials. Its high polarity presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), often resulting in poor retention and inadequate separation from other polar components in the sample matrix.
Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful solution for the retention and separation of highly polar compounds like 2-ClMA.[1][2] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small amount of aqueous buffer.[3][4] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[1][5][6] This application note details a robust and sensitive HILIC-Ultra-High-Performance Liquid Chromatography (UHPLC) method for the trace analysis of 2-ClMA, adapted from established methodologies for mutagenic impurity control.[6][7]
Principle of the Method
This method employs a Waters ACQUITY UPLC BEH Amide column, which features a trifunctionally-bonded amide phase on an ethylene (B1197577) bridged hybrid (BEH) particle.[8] This stationary phase provides excellent retention and peak shape for polar analytes over a wide pH range. The separation is achieved by partitioning 2-ClMA between the water-enriched layer on the polar stationary phase and the bulk mobile phase, which has a high organic content. A gradient elution, starting with a high percentage of acetonitrile and gradually increasing the aqueous component, facilitates the elution of 2-ClMA. Detection is typically performed using a UV detector, as 2-ClMA possesses a chromophore.[4]
Quantitative Data Summary
The following table summarizes the quantitative performance of a HILIC-UHPLC method for the analysis of this compound in pharmaceutical materials.[6][7]
| Parameter | Value |
| Limit of Detection (LOD) | 0.4 ppm |
| Limit of Quantification (LOQ) | 1 ppm |
| Column | Waters ACQUITY UPLC BEH Amide (e.g., 2.1 x 150 mm, 1.7 µm) |
| Instrumentation | UHPLC system with UV detector |
Experimental Protocol
This protocol provides a detailed methodology for the analysis of this compound using HILIC-UHPLC.
Materials and Reagents
-
This compound (2-ClMA) reference standard
-
Acetonitrile (ACN), LC-MS grade
-
Ammonium Acetate (NH₄Ac), LC-MS grade
-
Formic Acid, LC-MS grade
-
Water, deionized, 18.2 MΩ·cm
-
Active Pharmaceutical Ingredient (API) or sample matrix
-
Waters ACQUITY UPLC BEH Amide column (e.g., 2.1 x 150 mm, 1.7 µm)[8]
Instrumentation and Chromatographic Conditions
-
UHPLC System: A system capable of delivering stable gradients at high pressures (e.g., Waters ACQUITY UPLC or equivalent).
-
Detector: UV Detector.
-
Wavelength: 254 nm (or optimized wavelength for 2-ClMA).
-
Column Temperature: 30 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 1.0 5 95 10.0 40 60 10.1 5 95 | 15.0 | 5 | 95 |
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 ppm): Accurately weigh a suitable amount of 2-ClMA reference standard and dissolve it in a known volume of diluent (e.g., 95:5 Acetonitrile:Water) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to bracket the expected concentration of 2-ClMA in the samples. A suitable range would be from the LOQ (1 ppm) upwards.
-
Sample Preparation: Accurately weigh the API or sample and dissolve it in the diluent to achieve a final concentration of 10 mg/mL.[6][7] The sample solution should be filtered through a 0.22 µm syringe filter prior to injection to remove any particulates.[9]
Data Analysis and Quantification
-
Integrate the peak area of 2-ClMA in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of 2-ClMA in the sample by interpolating its peak area from the calibration curve.
-
The concentration in ppm with respect to the solid API is calculated using the following formula:
ppm = (Concentration from curve (µg/mL) / Sample concentration (mg/mL)) * 1000
Visualizations
Caption: HILIC Separation Principle for this compound.
Caption: Experimental Workflow for 2-ClMA Analysis.
Caption: Generalised Genotoxicity Pathway of Aldehydes.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a low level detection method for this compound in active pharmaceutical ingredients by HILIC separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Trace Analysis of 2-Chloromalonaldehyde as a Mutagenic Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview of the analytical strategies for the detection and quantification of 2-Chloromalonaldehyde (2-CMA) as a potential mutagenic impurity in pharmaceutical products. 2-CMA is a reactive intermediate used in the synthesis of some active pharmaceutical ingredients (APIs), and its potential for mutagenicity necessitates stringent control.[1][2][3][4] This document outlines a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for trace-level analysis, discusses potential alternative analytical approaches, and describes the likely mechanism of 2-CMA's mutagenicity based on its structural similarity to other α,β-unsaturated haloaldehydes. This note is intended to guide researchers and drug development professionals in establishing robust control strategies for this impurity in line with regulatory expectations for mutagenic impurities, such as those outlined in the ICH M7 guideline.[5][6]
Introduction to this compound as a Mutagenic Impurity
This compound (2-CMA) is a chemical intermediate utilized in the synthesis of various organic compounds, including some pharmaceuticals.[2][3][4][7] Structurally, 2-CMA is an α,β-unsaturated aldehyde containing a halogen, a combination that raises concern for potential mutagenicity. Aldehydes are known to be reactive electrophiles that can interact with biological macromolecules like DNA.[4] The presence of impurities with mutagenic potential in drug substances is a significant safety concern, requiring rigorous assessment and control to limit potential carcinogenic risk to patients.[5][6] Regulatory bodies, under guidelines such as ICH M7, mandate the control of such impurities to a level that poses negligible risk, often referred to as the Threshold of Toxicological Concern (TTC).[6]
Analytical Methodologies for Trace Analysis
The determination of trace-level genotoxic impurities requires highly sensitive and specific analytical methods.[9] A robust UHPLC-UV method employing Hydrophilic Interaction Chromatography (HILIC) has been developed for the trace analysis of 2-CMA in APIs.[1][10]
Recommended Method: UHPLC-UV with HILIC
This method provides a reliable approach for quantifying 2-CMA at parts-per-million (ppm) levels relative to the API.
2.1.1. Experimental Protocol: UHPLC-UV HILIC Method
-
Instrumentation:
-
UHPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).
-
Column Temperature: Controlled, typically around 30-40 °C.
-
Detection Wavelength: UV detection at a wavelength appropriate for 2-CMA.
-
Injection Volume: 5-10 µL.
-
-
Reagents:
-
Acetonitrile (HPLC grade or equivalent).[10]
-
Water (HPLC grade or equivalent).[10]
-
Ammonium acetate (B1210297) (HPLC grade or equivalent).[10]
-
This compound reference standard.[10]
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water.
-
Standard Solutions: A stock solution of 2-CMA is prepared in the diluent and then serially diluted to create calibration standards at concentrations relevant to the desired detection limit (e.g., 0.01 µg/mL to 1.0 µg/mL).[10]
-
Sample Solution: Accurately weigh about 100 mg of the API into a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent. This provides a sample concentration of 10 mg/mL.[10]
-
2.1.2. Quantitative Data Summary
The following table summarizes the performance of the described UHPLC-UV HILIC method for the analysis of 2-CMA.[1][10]
| Parameter | Value |
| Limit of Detection (LOD) | 0.4 ppm (with respect to a 10 mg/mL sample concentration) |
| Limit of Quantification (LOQ) | 1 ppm (with respect to a 10 mg/mL sample concentration) |
| Linearity | Established over a range covering the LOQ. |
| Accuracy & Precision | To be determined during method validation as per ICH Q2(R1) guidelines. |
Alternative and Confirmatory Analytical Approaches
While the HILIC-UV method is effective, alternative or confirmatory methods can provide enhanced sensitivity and specificity, particularly for complex matrices.
-
Derivatization followed by GC-MS or LC-MS: Aldehydes can be derivatized to improve their chromatographic properties and detection sensitivity. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form stable hydrazones that can be readily analyzed by GC-MS or LC-MS.[11][12] This approach can offer very low detection limits.
-
LC-MS/MS: Direct analysis by LC-MS/MS can provide high selectivity and sensitivity, which is beneficial for impurity analysis in complex sample matrices.
Mutagenicity and Toxicological Profile
Mechanism of Mutagenicity
As an α,β-unsaturated haloaldehyde, 2-CMA is expected to exert its mutagenic effect through direct interaction with DNA. The electrophilic nature of the carbonyl group and the carbon-carbon double bond makes it susceptible to nucleophilic attack by DNA bases.
The proposed mechanism involves the formation of covalent DNA adducts. The primary targets for such aldehydes are the nucleophilic sites on DNA bases, particularly the N7 and exocyclic amino groups of guanine (B1146940) and adenine.[8] This can lead to the formation of cyclic adducts, which can disrupt DNA replication and transcription, leading to mutations.
Experimental Workflow and Control Strategy
A robust control strategy for potentially mutagenic impurities like 2-CMA involves a comprehensive risk assessment and the implementation of appropriate analytical controls.
Conclusion
The control of potentially mutagenic impurities such as this compound is a critical aspect of pharmaceutical development and manufacturing. The UHPLC-UV HILIC method described provides a sensitive and reliable means for the trace analysis of 2-CMA in active pharmaceutical ingredients.[1][10] Understanding the potential mutagenic mechanism of 2-CMA, based on its chemical structure, underscores the importance of implementing a robust control strategy. By employing validated analytical methods and adhering to regulatory guidelines for mutagenic impurities, the safety and quality of pharmaceutical products can be ensured.
References
- 1. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the mutagenicity and carcinogenicity of simple and α‐β unsaturated aldehydes | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloroacetaldehyde induces epsilondA DNA adducts in DNA of Raji cells as demonstrated by an improved HPLC-fluorimetry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of aldehydes in the toxic and mutagenic effects of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity and toxicity studies of several alpha,beta-unsaturated aldehydes in the Salmonella typhimurium mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of aldehydes in the toxic and mutagenic effects of nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Genotoxicity of formaldehyde: molecular basis of DNA damage and mutation [frontiersin.org]
Application Notes and Protocols: Reaction of 2-Chloromalonaldehyde with Substituted Anilines for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-chloromalonaldehyde with substituted anilines serves as a cornerstone in the synthesis of a variety of heterocyclic compounds, most notably quinoline (B57606) derivatives. These products are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into this versatile reaction, with a focus on its application in drug discovery and development.
The core of this chemical transformation involves an initial condensation of the aniline (B41778) with this compound to form a 2-chloro-3-(arylamino)acrolein intermediate. This intermediate readily undergoes an intramolecular cyclization, followed by elimination, to yield a 2-chloro-3-formylquinoline scaffold. The presence of the chloro and formyl groups provides valuable handles for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening.
Data Presentation
Table 1: Representative Yields for the Synthesis of 2-Chloro-3-formylquinolines from Substituted Acetanilides via Vilsmeier-Haack Reaction (as an analogous reaction)
| Substituent on Acetanilide | Product | Yield (%) | Reference |
| H | 2-Chloro-3-formylquinoline | Good | [1] |
| 8-Methyl | 2-Chloro-3-formyl-8-methylquinoline | 65 | [2] |
| 6-Methoxy | 2-Chloro-6-methoxy-3-formylquinoline | Good | [1] |
| 7-Chloro | 2,7-Dichloro-3-formylquinoline | Good | [1] |
| 4-Nitro | 2-Chloro-4-nitro-3-formylquinoline | Moderate | [1] |
Note: These yields are from the Vilsmeier-Haack cyclization of the corresponding acetanilides, which is mechanistically related and serves as a good predictor for the reactivity in the direct reaction with this compound.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of 2-chloro-3-formylquinolines from this compound and substituted anilines. It is important to note that optimization of reaction conditions (temperature, time, and solvent) may be necessary for specific substituted anilines.
Protocol 1: General Synthesis of 2-Chloro-3-formylquinolines
This protocol is based on the principles of the Vilsmeier-Haack reaction, which is a key step in the formation of the quinoline ring from anilines and a three-carbon electrophile.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 - 5.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
To this mixture, add the substituted aniline (1.0 eq) dissolved in a minimal amount of DMF.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Slowly warm the reaction mixture to room temperature and then heat to 80-100 °C. The reaction time can vary from 4 to 16 hours, depending on the reactivity of the substituted aniline[3]. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) to obtain the pure 2-chloro-3-formylquinoline derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry[2][4].
Mandatory Visualization
Reaction Mechanism
The reaction proceeds through an initial condensation of the substituted aniline with this compound to form a key intermediate, 2-chloro-3-(arylamino)acrolein. This is followed by an intramolecular electrophilic aromatic substitution (a Vilsmeier-Haack type cyclization) and subsequent elimination to yield the final 2-chloro-3-formylquinoline.
Caption: Reaction mechanism for the formation of 2-chloro-3-formylquinolines.
Experimental Workflow
The general workflow for the synthesis and purification of 2-chloro-3-formylquinolines is a multi-step process that requires careful control of reaction conditions.
Caption: General experimental workflow for the synthesis of 2-chloro-3-formylquinolines.
Applications in Drug Development
The 2-chloro-3-formylquinoline core structure synthesized from this compound and substituted anilines is a versatile platform for the development of new therapeutic agents. The reactivity of the chloro and formyl groups allows for a wide range of chemical modifications to explore structure-activity relationships (SAR).
-
Antimicrobial Agents: Quinolone and quinoline derivatives are well-established classes of antibacterial drugs. The synthesized 2-chloro-3-formylquinolines can be further modified to create novel analogs with potential activity against resistant bacterial strains[3].
-
Anticancer Agents: The quinoline scaffold is present in several approved anticancer drugs. Derivatives of 2-chloro-3-formylquinoline have been investigated for their potential to inhibit cancer cell proliferation[5]. The formyl group can be converted into various other functionalities to modulate the biological activity.
-
Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties. The synthesized compounds can serve as starting materials for the development of new anti-inflammatory drugs.
While a specific signaling pathway for the direct products of the initial condensation is not well-defined, the resulting quinoline derivatives are known to interact with various biological targets. For instance, quinolone antibiotics target bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication. Anticancer quinolines can act as kinase inhibitors or DNA intercalating agents. The diverse biological activities of quinoline derivatives underscore the importance of the reaction of this compound with anilines as a key synthetic route in drug discovery.
Caption: Potential biological targets of 2-chloro-3-formylquinoline derivatives.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application of 2-Chloromalonaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloromalonaldehyde is a versatile trifunctional reagent that serves as a valuable building block in medicinal chemistry. Its unique chemical structure, featuring two aldehyde groups and a chlorine atom on the central carbon, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse heterocyclic compounds with significant biological activities. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of therapeutic agents. Its primary applications lie in the synthesis of anti-inflammatory drugs, acetyl-CoA carboxylase (ACC) inhibitors, and aldose reductase (AR) inhibitors.
Core Applications in Medicinal Chemistry
This compound is a key precursor for the synthesis of various heterocyclic systems, including:
-
Pyridines: Utilized in the synthesis of the selective COX-2 inhibitor, Etoricoxib (B1671761).
-
Thiazoles: Forms the core of various compounds with anticancer and antimicrobial properties.
-
Pyrimidines: A central scaffold for molecules with antimicrobial and anticancer activities.
-
Pyrazoles: Building blocks for a range of biologically active compounds.
The reactivity of this compound stems from the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack by amines, ureas, thioureas, and hydrazines, leading to cyclization and the formation of these important heterocyclic systems.[1]
I. Synthesis of Anti-Inflammatory Agents: Etoricoxib
Etoricoxib, a selective COX-2 inhibitor, is a prominent example of a drug synthesized using this compound. The pyridine (B92270) ring of etoricoxib is constructed through a condensation reaction involving this key intermediate.
Experimental Protocol: Synthesis of 5-chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine (A key intermediate for Etoricoxib)
This protocol is adapted from established synthetic routes for Etoricoxib.
Materials:
-
1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one
-
This compound
-
Glacial acetic acid
-
Sodium hydroxide (B78521) solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one (1 equivalent) and this compound (1.2 equivalents) in glacial acetic acid.
-
Add ammonium acetate (10 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetic acid.
-
Neutralize the residue with a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure 5-chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine.
Expected Yield: 60-70%
II. Synthesis of Heterocyclic Scaffolds for Drug Discovery
This compound is a versatile precursor for various heterocyclic compounds with potential therapeutic applications.
A. Thiazole (B1198619) Derivatives (Anticancer and Antimicrobial Agents)
The Hantzsch thiazole synthesis can be adapted using this compound and thiourea (B124793) to produce 2-aminothiazole (B372263) derivatives.
Experimental Protocol: General Synthesis of 2-Amino-4-substituted Thiazoles
Materials:
-
This compound
-
Thiourea
-
Sodium acetate
Procedure:
-
Dissolve this compound (1 equivalent) and thiourea (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium acetate (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-aminothiazole derivative.
B. Pyrimidine (B1678525) Derivatives (Antimicrobial Agents)
Pyrimidines can be synthesized by the condensation of this compound with urea (B33335) or its derivatives.
Experimental Protocol: General Synthesis of 2-Substituted Pyrimidines
Materials:
-
This compound
-
Urea (or substituted urea)
-
Ethanol
-
Sodium ethoxide
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add urea (1 equivalent) and stir until it dissolves.
-
Add this compound (1 equivalent) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate to give the crude pyrimidine derivative.
-
Purify by column chromatography or recrystallization.
C. Pyrazole (B372694) Derivatives
The reaction of this compound with hydrazine (B178648) or its derivatives yields pyrazole compounds.
Experimental Protocol: General Synthesis of Pyrazoles
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) (or substituted hydrazine)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring. An exothermic reaction may be observed.
-
After the addition, stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude pyrazole.
-
Purify by column chromatography or recrystallization.
III. Biological Activities of this compound Derivatives
Derivatives synthesized from this compound have shown promise in various therapeutic areas.
A. Anticancer Activity
Thiazole and pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Representative Thiazole and Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative | MCF-7 (Breast) | 2.57 ± 0.16 | [2][3] |
| Thiazole Derivative | HepG2 (Liver) | 7.26 ± 0.44 | [2][3] |
| Thiazole Derivative | A549 (Lung) | 0.97 ± 0.13 | [4] |
| Pyrimidine Derivative | HCT-116 (Colon) | Not Specified | [5] |
| Pyrimidine Derivative | MCF-7 (Breast) | Not Specified | [6] |
B. Antimicrobial Activity
Pyrimidine derivatives synthesized from 1,3-dicarbonyl precursors exhibit a broad spectrum of antimicrobial activity.
Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound Class | Microorganism | MIC (µM/ml) | Reference |
| Pyrimidine Derivative | S. aureus | 0.87 | [1] |
| Pyrimidine Derivative | B. subtilis | 0.96 | [1] |
| Pyrimidine Derivative | E. coli | Not Specified | [6] |
| Pyrimidine Derivative | C. albicans | Not Specified | [6] |
C. Aldose Reductase Inhibitory Activity
Derivatives containing scaffolds accessible from this compound have shown potent inhibition of aldose reductase, an enzyme implicated in diabetic complications.
Table 3: Aldose Reductase Inhibitory Activity of Structurally Related Compounds
| Compound Class | IC50 (µM) | Reference |
| Quinoxalin-2(1H)-one Derivative | 0.091 | [7] |
| Indole-based Derivative | 0.076 | [8] |
| Thiazolidine-2,4-dione Hybrid | 0.16 | [7] |
IV. Signaling Pathways and Mechanisms of Action
A. Acetyl-CoA Carboxylase (ACC) Inhibition in Cancer
ACC is a key enzyme in fatty acid synthesis, which is often upregulated in cancer cells to meet the demands of rapid proliferation. Inhibition of ACC can lead to cell cycle arrest and apoptosis.[1] The AMPK (AMP-activated protein kinase) signaling pathway is a crucial regulator of ACC activity.[3]
Caption: ACC signaling pathway in cancer and points of inhibition.
B. Aldose Reductase (AR) and the Polyol Pathway in Diabetic Complications
In hyperglycemic conditions, aldose reductase catalyzes the conversion of glucose to sorbitol, the first step in the polyol pathway. The accumulation of sorbitol and subsequent metabolic imbalances lead to oxidative stress, which activates signaling pathways like Protein Kinase C (PKC) and NF-κB, contributing to diabetic complications.[9]
Caption: The polyol pathway and its role in diabetic complications.
C. Experimental Workflow for Synthesis and Screening
The general workflow for utilizing this compound in a drug discovery program involves synthesis, purification, characterization, and biological evaluation.
Caption: General experimental workflow for drug discovery.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily participate in cyclocondensation reactions provides a straightforward entry into a wide array of medicinally important heterocyclic scaffolds. The application notes and protocols provided herein offer a foundation for researchers to explore the synthesis of novel therapeutic agents targeting a range of diseases, from inflammation and cancer to diabetic complications. Further exploration of the diverse reactivity of this compound is likely to yield new molecular entities with significant therapeutic potential.
References
- 1. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 3. Acetyl-CoA carboxylase rewires cancer metabolism to allow cancer cells to survive inhibition of the Warburg effect by cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis* | Semantic Scholar [semanticscholar.org]
- 7. Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldose Reductase, Oxidative Stress and Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloromalonaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the large-scale synthesis of 2-chloromalonaldehyde, a key intermediate in the production of various pharmaceuticals, notably the anti-inflammatory drug etoricoxib (B1671761).[1] The described method is a one-step process that offers high purity, making it suitable for industrial applications.
Introduction
This compound is a valuable building block in organic synthesis. Its preparation has been approached through various routes, including from mucochloric acid and 1,1,2,3,3-pentachloropropane.[1] However, these methods are often multi-step, utilize expensive starting materials, or involve hazardous reagents, limiting their large-scale applicability.[1] The Vilsmeier-Haack reaction, using N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and chloroacetyl chloride, presents a more efficient and scalable alternative, yielding high-purity this compound in a single operational step.[1]
Applications
The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals. It is notably used in the formation of heterocyclic compounds.[2] A significant application is in the manufacturing of Etoricoxib, a selective COX-2 inhibitor.[1] Its reactive aldehyde functionalities and the presence of a chlorine atom make it a versatile reagent for constructing complex molecular architectures.
Experimental Data Summary
The following table summarizes the quantitative data from various experimental protocols for the large-scale synthesis of this compound.
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Starting Materials | ||||
| N,N-Dimethylformamide (DMF) | 650 g | 650 g | 650 g | 650 g |
| Phosphorus Oxychloride (POCl₃) | 680 g | - | 680 g | 680 g |
| Chloroacetyl Chloride | 500 g | 500 g | 500 g | 500 g |
| Reaction Conditions | ||||
| Initial Temperature | 0-5 °C | 0-5 °C | 0-5 °C | 0-5 °C |
| Reagent Addition Time | 2 hours for POCl₃, 2 hours for Chloroacetyl Chloride | 2 hours for Chloroacetyl Chloride | 2 hours for POCl₃, 2 hours for Chloroacetyl Chloride | 2 hours for POCl₃, 2 hours for Chloroacetyl Chloride |
| Stirring at 25-30 °C | 3 hours | 3 hours | 3 hours | 3 hours |
| Heating Temperature | 70-75 °C | 70-75 °C | 70-75 °C | 70-75 °C |
| Heating Time | 6 hours | 6 hours | 6 hours | 6 hours |
| Work-up | ||||
| Quenching Agent | Water (2 L) | Water (2 L) | Water (2 L) | Water (2 L) |
| Basifying Agent | 50% Sodium Hydroxide (B78521) (2 L) | 30% Potassium Carbonate (2.6 L) | 50% Potassium Hydroxide (2.2 L) | Acetic Acid (approx. 1.2 L) |
| Acidification Agent | Conc. HCl (approx. 2 L) | Hydrochloric Acid (approx. 1.5 L) | Sulfuric Acid (approx. 0.7 L) | - |
| Extraction Solvent | Ethyl Acetate (B1210297) (2 L) | Toluene (4.5 L) | Toluene (4.5 L) | Tertiary Butyl Methyl Ether (TBME) (3.5 L) |
| Purification | ||||
| Granulation Solvent | Dichloromethane (B109758) (1 L) | Methanol (0.5 L) | Dichloromethane (1 L) | Tetrahydrofuran (THF) (1 L) |
| Product | ||||
| Yield | 165 g (35%) | 110 g (23%) | 118 g (25%) | 160 g (34%) |
| Purity (HPLC) | 99.5% | 99.6% | 99.6% | 99.6% |
| Melting Point | 140-145 °C | 140-145 °C | 140-145 °C | 140-145 °C |
Experimental Protocol
This protocol details the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials and Reagents:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Chloroacetyl Chloride
-
Sodium Hydroxide (50% solution)
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Dichloromethane
-
Deionized Water
-
Round-bottom flask (appropriate size for the scale)
-
Stirring mechanism
-
Cooling bath (ice-water or chiller)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Vilsmeier Reagent Formation:
-
In a suitably sized round-bottom flask equipped with a mechanical stirrer and a dropping funnel, charge N,N-dimethylformamide (650 g).
-
Cool the flask to 0-5 °C using an ice bath.
-
While maintaining the temperature between 0-5 °C and with vigorous stirring, add phosphorus oxychloride (680 g) dropwise over a period of 2 hours.
-
-
Reaction with Chloroacetyl Chloride:
-
To the freshly prepared Vilsmeier reagent, add chloroacetyl chloride (500 g) dropwise over 2 hours, ensuring the temperature is maintained at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (25-30 °C) and continue stirring for an additional 3 hours.
-
Heat the reaction mixture to 70-75 °C and maintain this temperature with stirring for 6 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture back down to 0-5 °C.
-
Carefully quench the reaction by slowly adding water (2 L).
-
Add 50% sodium hydroxide solution (2 L) to the mixture and stir for 2 hours.
-
Adjust the pH of the mixture to 1 by the slow addition of concentrated hydrochloric acid (approximately 2 L).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 L).
-
-
Purification and Isolation:
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a thick mass.
-
To the concentrated mass, add dichloromethane (1 L) and stir to induce crystallization.
-
Filter the crystalline product and wash it with a small amount of cold dichloromethane.
-
Dry the product in a vacuum oven at 50 °C to a constant weight. The final product is an yellowish to brown free-flowing powder.[1]
-
Safety Precautions
-
This synthesis involves corrosive and toxic reagents and should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride and chloroacetyl chloride are highly reactive and moisture-sensitive. Handle them with extreme care under an inert atmosphere if possible.
-
The quenching step is exothermic and should be performed slowly and with adequate cooling.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure for detailed handling and disposal information.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to product and application.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloromalonaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-chloromalonaldehyde via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My crude this compound does not fully dissolve in the hot recrystallization solvent.
A1: This issue can arise from a few factors. Firstly, ensure you are using a sufficient volume of solvent and that it is heated to its boiling point to maximize the solubility of the compound. If the solid still does not dissolve, it is possible that insoluble impurities are present in your crude material. In this case, perform a hot filtration to remove these impurities before allowing the solution to cool. If the problem persists, you may need to reconsider your choice of solvent.
Q2: After cooling the solution, no crystals have formed.
A2: The absence of crystal formation upon cooling is a common issue known as supersaturation. To induce crystallization, you can try the following techniques:
-
Seeding: Add a small crystal of pure this compound to the solution. This provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can act as nucleation sites.
-
Concentration: If an excessive amount of solvent was used, it might be necessary to evaporate some of it to increase the concentration of the solute and induce crystallization. This can be done by gently heating the solution or using a rotary evaporator.[1]
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
Q3: The product has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice. Insulating the flask can help with slow cooling.[1]
Q4: The recrystallized this compound is still colored.
A4: If your purified product retains a color, it is likely due to the presence of colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your product, leading to a lower yield.
Q5: The yield of purified this compound is very low.
A5: Low recovery can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your material. To prevent this, use a pre-heated funnel and flask for the filtration.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the purified product. Always use a minimal amount of ice-cold solvent for washing.
Frequently Asked Questions (FAQs)
What are the best solvents for the recrystallization of this compound?
Based on available data, suitable solvents for the recrystallization of this compound include dichloromethane (B109758), methanol (B129727), and ethyl acetate (B1210297).[2] It is slightly soluble in DMSO, ethyl acetate (with heating), and methanol.[3] Water is generally a poor solvent for this compound.[4]
What is the expected melting point and purity of recrystallized this compound?
Purified this compound is typically an yellowish to brown free-flowing powder with a melting point in the range of 140–145 °C.[2] High-performance liquid chromatography (HPLC) analysis of the purified product can show purities of 99.5% or higher.[2]
Is this compound stable during recrystallization?
This compound is a reactive molecule and can be sensitive to high temperatures.[4] It is advisable to avoid prolonged heating during the dissolution step to minimize potential decomposition.
How should I handle and store purified this compound?
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is recommended to store the purified compound in a cool, dark, and dry place to prevent decomposition.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 140-145 °C | [2] |
| Purity (Post-recrystallization) | > 99.5% (by HPLC) | [2] |
| Appearance | Yellowish to brown free-flowing powder | [2] |
| Solubility | Slightly Soluble: DMSO, Methanol, Ethyl Acetate (with heating) | [3] |
| Extraction Solvent: Ethyl Acetate | [2] | |
| Granulation/Crystallization Solvent: Dichloromethane, Methanol | [2] | |
| Less Soluble: Water | [4] |
Experimental Protocol: Recrystallization of Crude this compound
This protocol provides a general methodology for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., dichloromethane or methanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent. Dichloromethane or methanol are reported to be effective.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities are present or if charcoal was used, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, place the flask in an ice bath for about 15-30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Process Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: 2-Chloromalonaldehyde Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 2-Chloromalonaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are their main drawbacks?
A1: this compound can be synthesized via several methods, each with distinct advantages and challenges. The most common routes include synthesis from mucochloric acid, 1,1,2,3,3-pentachloropropane, and a Vilsmeier-Haack type reaction with chloroacetyl chloride.[1][2][3] Many older methods involve expensive starting materials, hazardous reagents, and multi-step processes that can be difficult to scale.[1] For instance, the use of mucochloric acid is hampered by its high cost and limited commercial availability.[1] Similarly, processes involving reagents like phosphorus oxychloride and hexafluorophosphoric acid introduce significant handling risks due to their corrosive and toxic nature.[1][3][4]
Table 1: Comparison of Common Synthesis Routes for this compound
| Synthesis Route | Key Starting Materials | Key Reagents | Advantages | Common Issues & Side Reactions |
| From Mucochloric Acid | Mucochloric acid | Aniline, Sodium Hydroxide (B78521) | Established historical method.[5] | Expensive and often unavailable starting material.[1] Use of toxic aniline.[1] Multi-step process with intermediate isolation. |
| From 1,1,2,3,3-Pentachloropropane | 1,1,2,3,3-Pentachloropropane | Not detailed in snippets | Provides a more controlled synthesis environment. | Expensive starting material.[1] Potential for incomplete reaction or over-reaction leading to mixed chlorinated species. |
| Vilsmeier-Haack Reaction | Chloroacetyl chloride | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) or Oxalyl chloride | Can be performed as a single-step process.[1] Leads to high-purity product.[1] | Highly exothermic reaction requiring strict temperature control (0-5 °C).[1] Use of hazardous and corrosive reagents like POCl₃.[3][4] |
| Direct Chlorination | Malonaldehyde | Chlorine gas or other chlorinating agents | Conceptually straightforward. | Difficult to control selectivity, leading to over-chlorination (e.g., dichloromalonaldehyde) or under-chlorination. |
Q2: My Vilsmeier-Haack reaction is giving a very low yield. What are the most likely causes?
A2: Low yields in the Vilsmeier-Haack synthesis of this compound are a common issue, often related to reaction conditions and reagent quality.
-
Poor Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is critical. Ensure your DMF is anhydrous, as moisture will quench the reagent.
-
Temperature Control: The initial reaction to form the Vilsmeier complex and the subsequent reaction with chloroacetyl chloride are highly exothermic.[1] If the temperature rises significantly above the recommended 0-5 °C, side reactions and decomposition can occur.[1] Slow, dropwise addition of reagents is crucial.
-
Inefficient Hydrolysis: The final step involves hydrolyzing the reaction intermediate. Improper pH or temperature during this step can lead to incomplete conversion or degradation of the final product. The product is typically isolated as its sodium salt after hydrolysis with a base like NaOH.[1]
-
Loss During Workup: this compound has some solubility in water. Ensure you are using an appropriate organic solvent for extraction and that the aqueous layer is sufficiently saturated with salt if necessary to maximize recovery.[1]
Q3: I am observing significant impurities in my final product. What are the potential side products?
A3: Impurities often arise from incomplete reactions, competing side reactions, or product degradation. Depending on the synthesis route, you may encounter different side products.
-
Unreacted Starting Materials: The most common impurity. Check for the presence of chloroacetyl chloride or DMF (in the Vilsmeier-Haack route) in your crude product via NMR or GC-MS.
-
Over-chlorinated Products: In routes involving direct chlorination or harsh conditions, dichloromalonaldehyde could be a potential byproduct.
-
Polymerization: Aldehydes, particularly reactive ones like this compound, can be prone to self-condensation or polymerization, especially under basic conditions or upon prolonged standing. This often appears as an insoluble baseline material on TLC or as a broad, undefined mass in your product.
-
Hydrolysis Byproducts: In the Vilsmeier-Haack route, incomplete hydrolysis can leave various iminium salt intermediates in your product mixture.
Q4: How can I safely handle the hazardous reagents used in the Vilsmeier-Haack synthesis?
A4: Safety is paramount when using reagents like phosphorus oxychloride (POCl₃).
-
Ventilation: Always conduct the reaction in a certified chemical fume hood with good airflow.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).
-
Controlled Addition: Use an addition funnel for the slow, dropwise addition of POCl₃ to the cooled DMF solution. This helps manage the exothermic nature of the reaction.[1]
-
Quenching: Prepare a quenching solution (e.g., ice water or a bicarbonate solution) beforehand to safely neutralize any unreacted reagents during workup. Always add the reaction mixture slowly to the quenching solution, never the other way around.
Experimental Protocols
Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on the single-step process described for producing high-purity this compound.[1]
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Ice bath, magnetic stirrer, three-neck round-bottom flask, addition funnel, thermometer
Procedure:
-
Set up a three-neck flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with anhydrous DMF and cool it to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
While maintaining the temperature at 0-5 °C, add chloroacetyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
The resulting complex is then carefully quenched by slowly adding it to a cooled solution of a basifying agent, such as sodium hydroxide, to form the sodium salt of this compound.[1]
-
The aqueous solution is then carefully acidified with HCl to break the salt.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved if necessary.
Visualizations
Caption: Diagram 1: Vilsmeier-Haack Synthesis Workflow for this compound.
Caption: Diagram 2: Troubleshooting Guide for Low Product Purity.
References
Technical Support Center: Optimizing 2-Chloromalonaldehyde Condensations
Welcome to the technical support center for optimizing reaction conditions for 2-chloromalonaldehyde condensations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound in the synthesis of pyrimidines and other heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the condensation of this compound with nucleophiles like urea (B33335), thiourea (B124793), or guanidine (B92328)?
A1: The most prevalent challenges include low product yield, the formation of side products, and difficulties in product purification. These issues often arise from the high reactivity and potential instability of this compound, which can lead to self-condensation or polymerization under certain conditions. The reaction conditions, such as temperature, pH, and solvent, are critical and require careful optimization.
Q2: How critical is the purity of this compound for a successful condensation reaction?
A2: The purity of this compound is paramount for a successful reaction. Impurities can act as catalysts for side reactions, leading to lower yields and the formation of a complex mixture of byproducts, which significantly complicates the purification process. It is highly recommended to use this compound with a purity of 99% or higher.
Q3: What are the typical side reactions to look out for?
A3: Common side reactions include the self-condensation of this compound, polymerization, and Knoevenagel-type condensations with other active methylene (B1212753) compounds that might be present. In the synthesis of pyrimidines, the formation of dihydropyrimidine (B8664642) byproducts, which may be susceptible to oxidation, can also occur.
Q4: How can I effectively monitor the progress of the condensation reaction?
A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the tracking of the consumption of starting materials and the formation of the desired product, which helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound should be stored in a refrigerator at 2-8°C for long-term stability.[1] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[2]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound condensations.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Quality of this compound | Use fresh, high-purity (≥99%) this compound. Store it under an inert atmosphere in a freezer to minimize degradation. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some condensations can proceed at room temperature, gentle heating (e.g., 40–100 °C) can often improve the reaction rate and yield. However, be cautious as excessively high temperatures can promote side reactions and decomposition. |
| Inappropriate Solvent | The choice of solvent is crucial. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used.[1] Aprotic polar solvents such as DMF may also be effective. The optimal solvent will depend on the specific nucleophile and reaction conditions. |
| Incorrect pH of the Reaction Mixture | The pH can significantly impact the reaction rate. For condensations with amidines or guanidine, the use of a protic acid or the hydrochloride salt of the nucleophile is common.[3] For reactions with urea, the pH may need to be controlled in stages. |
| Ineffective or Absent Catalyst | For challenging condensations, a catalyst may be necessary. Lewis acids (e.g., YbCl₃, ZnCl₂) or Brønsted acids are often employed to facilitate the reaction.[4] |
| Presence of Water | If the reaction is sensitive to moisture, ensure anhydrous conditions are maintained, as water can lead to the hydrolysis of intermediates. |
Issue 2: Formation of Side Products
| Problem | Potential Cause | Suggested Solution |
| Polymerization of this compound | Inherent instability of the starting material. | Use fresh, high-purity this compound. Carefully control the reaction temperature and avoid prolonged reaction times. |
| Self-condensation of Reactants | Aldehydes can undergo self-condensation, particularly under strongly acidic or basic conditions. | Optimize the pH and temperature to favor the desired intermolecular condensation over self-condensation. |
| Knoevenagel Condensation Byproducts | Reaction between this compound and other active methylene compounds present in the reaction mixture. | Lowering the reaction temperature can help to control the rate of this side reaction. The choice of catalyst can also influence the reaction pathway. |
| Oxidation of Dihydropyrimidine Product | The initial dihydropyrimidine product can be susceptible to oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant issue. |
Data Presentation
The following tables provide representative data from analogous condensation reactions to serve as a starting point for the optimization of this compound condensations. The specific yields for this compound may vary.
Table 1: Effect of Solvent on Condensation Reaction Yield
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
| Ethanol | 4 | Reflux | 58-65 | A common protic solvent for pyrimidine (B1678525) synthesis.[5] |
| Methanol | 3 | 60 | Variable | Often used in classical Biginelli reactions. |
| Acetonitrile | 2-4 | 25-80 | 90-95 | Can provide high yields, sometimes with a catalyst.[5] |
| DMF | 1-3 | 70-100 | 50-54 | A polar aprotic solvent that can be effective, but may require higher temperatures. |
| Solvent-free | 0.2-0.5 | 25-100 | 95 | Grinding or microwave irradiation can lead to high yields in shorter times. |
Table 2: Effect of Temperature on Condensation Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 25 (Room Temp) | 12-24 | 40-60 | Slower reaction rates, may require a catalyst to achieve reasonable yields. |
| 60 | 3-6 | 65-80 | Moderate temperature can provide a good balance between reaction rate and side product formation.[1] |
| 80 | 1-4 | 70-85 | Increased reaction rate, but may also increase the formation of byproducts. |
| 100-120 | 0.5-2 | 80-95 | Higher temperatures, often with microwave irradiation, can lead to rapid reactions and high yields. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Chloropyrimidines via Condensation of this compound with Urea/Thiourea
Materials:
-
This compound
-
Urea or Thiourea
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., HCl, KOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add urea or thiourea (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of acid (e.g., concentrated HCl) or base (e.g., 40% aqueous KOH).
-
Heat the reaction mixture to reflux (around 78°C for ethanol) and monitor the reaction progress using TLC.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with cold ethanol or water to remove unreacted starting materials and catalyst.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified 5-chloropyrimidine (B107214) derivative.
Protocol 2: Synthesis of 2-Amino-5-chloropyrimidine from this compound and Guanidine Hydrochloride
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Trifluoroethanol (or other suitable high-boiling solvent)
-
Sodium bicarbonate (or other base for neutralization)
Procedure:
-
In a microwave reaction vial, combine this compound (1 equivalent) and guanidine hydrochloride (1 equivalent).[3]
-
Add trifluoroethanol as the solvent.
-
Seal the vial and heat the mixture in a microwave reactor to 160°C for 1-2 hours.[3]
-
Monitor the reaction for the consumption of starting materials by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-amino-5-chloropyrimidine.
Mandatory Visualization
Caption: Workflow for this compound Condensation.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2334545A - Condensation product of a urea, an aliphatic aldehyde, and a mono salt of a polyamine - Google Patents [patents.google.com]
- 5. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
minimizing impurity formation in 2-Chloromalonaldehyde reactions
Welcome to the technical support center for 2-Chloromalonaldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly reactive chemical intermediate, primarily used in the pharmaceutical industry for the synthesis of heterocyclic compounds, such as thiazoles.[1] It is a derivative of malonaldehyde and is valued for its ability to participate in condensation reactions with various nucleophiles.
Q2: What is the most common method for synthesizing this compound?
A2: A prevalent method for synthesizing this compound is through a Vilsmeier-Haack type reaction. This typically involves the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, which then reacts with chloroacetyl chloride.
Q3: What are the critical parameters to control during the synthesis to minimize impurity formation?
A3: Key parameters to control include reaction temperature, reaction time, stoichiometry of reagents, and the purity of starting materials and solvents. Careful control of these variables is essential to reduce the formation of byproducts.
Q4: How stable is this compound?
A4: this compound is stable under normal storage conditions but can be susceptible to decomposition at elevated temperatures. Its high reactivity with nucleophiles also means that it can be unstable in the presence of certain reactants or solvents, particularly under strongly acidic or basic conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure accurate stoichiometry of all reagents. An excess of the Vilsmeier reagent may be necessary. - Verify the reaction temperature; some protocols specify maintaining the temperature between 0-5°C during initial reagent addition, followed by a period at room temperature and then heating to drive the reaction to completion. - Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or HPLC. |
| Product loss during workup | - Optimize the pH adjustment during the workup. The final product is often isolated after acidification. - Use an appropriate extraction solvent. Solvents like ethyl acetate, methyl acetate, and tert-butyl methyl ether have been cited in patents. - Minimize exposure to high temperatures during solvent evaporation. |
| Degradation of the product | - Avoid strongly basic or acidic conditions for prolonged periods during workup. - Ensure the reaction and workup are performed under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected. |
Issue 2: High Levels of Impurities Detected by HPLC/GC
| Potential Cause | Recommended Solution |
| Side reactions of the Vilsmeier reagent | - The Vilsmeier reagent is highly reactive and can potentially self-condense or react with impurities in the starting materials. Ensure high purity of DMF and POCl₃. - Control the temperature during the formation of the Vilsmeier reagent to minimize side reactions. |
| Formation of colored byproducts | - Discoloration can indicate the formation of polymeric or degradation products. This is often exacerbated by high reaction temperatures or extended reaction times. Adhere strictly to the recommended temperature profile. - During workup, localized heating during neutralization can lead to the formation of colored impurities. Ensure efficient stirring and cooling during this step. |
| Residual starting materials or intermediates | - Optimize the reaction time and temperature to ensure complete conversion of starting materials. - Implement an efficient purification step, such as recrystallization or column chromatography, to remove unreacted starting materials. |
| Hydrolysis of the product | - this compound is a dialdehyde (B1249045) and can be sensitive to hydrolysis. Minimize contact with water, especially at elevated temperatures, during workup and storage. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a cited patent for the synthesis of high-purity this compound.
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroacetyl chloride
-
Sodium hydroxide (B78521) (or another suitable base)
-
Hydrochloric acid (or another suitable acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Organic solvent for granulation/recrystallization (e.g., dichloromethane, methanol, or THF)
Procedure:
-
Vilsmeier Reagent Formation: Cool a flask containing DMF to 0-5°C. Slowly add POCl₃ while maintaining the temperature.
-
Reaction with Chloroacetyl Chloride: To the Vilsmeier reagent, add chloroacetyl chloride slowly, keeping the temperature at 0-5°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified duration. Subsequently, heat the mixture to drive the reaction to completion.
-
Workup:
-
Cool the reaction mixture.
-
Quench the reaction by carefully adding it to a basic solution (e.g., sodium hydroxide solution).
-
Acidify the mixture to a low pH (e.g., pH 1) using an acid like HCl.
-
-
Extraction and Isolation:
-
Extract the aqueous layer with a suitable organic solvent.
-
Concentrate the organic extract.
-
Add a granulation or recrystallization solvent to the concentrated residue to precipitate the product.
-
-
Drying: Filter the crystalline product and dry it under vacuum.
Expected Purity: HPLC analysis of the final product should indicate a purity of >99%.
Protocol 2: HPLC Analysis of this compound Purity
For trace analysis of this compound, a Hydrophilic Interaction Chromatography (HILIC) method is recommended. For general purity assessment, a reversed-phase HPLC-UV method can be employed.
Instrumentation:
-
HPLC system with a UV detector
For Aldehyde Analysis (General Method by Derivatization):
-
Derivatization: React the sample containing this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution to form the corresponding hydrazone derivative.
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm.
-
Column Temperature: 30°C.
-
Data Presentation
Table 1: Impact of Reaction Parameters on Purity (Illustrative)
| Parameter | Condition A | Condition B | Purity (%) |
| Temperature | 70-75°C | 90-95°C | 99.5 |
| Reaction Time | 3 hours | 6 hours | 99.6 |
| Base for Workup | Sodium Hydroxide | Potassium Carbonate | 99.5 |
| Extraction Solvent | Ethyl Acetate | Toluene | 99.6 |
Note: The data in this table is illustrative and based on examples from synthetic procedures. Actual results may vary.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing high impurity levels in this compound reactions.
References
Technical Support Center: Degradation of 2-Chloromalonaldehyde in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Chloromalonaldehyde (2-ClMA) in solution. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Disclaimer: Direct experimental data on the degradation of this compound is limited in publicly available literature. The information provided herein is based on the known reactivity of structurally similar compounds, such as other α-chloro aldehydes and β-dicarbonyl compounds, as well as established principles of chemical degradation studies. All experimental protocols should be considered as starting points and require optimization and validation for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in aqueous solution?
A1: Based on its structure, this compound is susceptible to two primary degradation pathways in aqueous solution: hydrolysis and reactions with nucleophiles. Photodegradation may also occur if the solution is exposed to light.
-
Hydrolysis: The α-chloro group can be susceptible to nucleophilic substitution by water, which would lead to the formation of 2-hydroxymalonaldehyde and hydrochloric acid. The rate of hydrolysis is expected to be significantly influenced by pH.
-
Reaction with Nucleophiles: The aldehyde functional groups are electrophilic and can react with various nucleophiles. In a buffered solution, components of the buffer system (e.g., phosphate, carboxylates) could potentially act as nucleophiles. If other nucleophilic species are present in the solution (e.g., amino acids, thiols), they are also likely to react with 2-ClMA.
-
Photodegradation: As a carbonyl-containing compound, 2-ClMA may be susceptible to degradation upon exposure to UV or even ambient light. This could involve various photochemical reactions, including cleavage of the C-Cl bond or reactions involving the dicarbonyl system.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of 2-ClMA in solution is expected to be highly pH-dependent.
-
Acidic Conditions (pH < 4): In acidic solutions, the aldehyde groups may be protonated, potentially increasing their reactivity towards nucleophiles. However, the rate of hydrolysis of the C-Cl bond might be slower compared to neutral or basic conditions.
-
Neutral Conditions (pH 6-8): At neutral pH, 2-ClMA exists predominantly as the enolate anion, which may exhibit different reactivity. While some sources suggest malonaldehyde has low reactivity at neutral pH, the presence of the electron-withdrawing chlorine atom in 2-ClMA could alter this behavior.
-
Basic Conditions (pH > 8): In alkaline solutions, hydrolysis of the C-Cl bond is expected to be accelerated. Aldol condensation reactions or other base-catalyzed transformations of the aldehyde groups are also possible, potentially leading to polymerization or the formation of complex reaction products.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for 2-ClMA have not been extensively reported, based on its structure and the expected degradation pathways, potential products could include:
| Potential Degradation Product | Formation Pathway |
| 2-Hydroxymalonaldehyde | Hydrolysis |
| Formic Acid | Oxidative cleavage |
| Glyoxylic Acid | Oxidative cleavage |
| Malonic Acid | Oxidation of the aldehyde groups |
| Condensation/Polymerization Products | Base-catalyzed self-reaction |
| Adducts with buffer components or other nucleophiles | Reaction with nucleophiles |
Troubleshooting Guides
Problem 1: Inconsistent results in 2-ClMA degradation studies.
| Possible Cause | Troubleshooting Step |
| pH instability of the solution. | Regularly monitor and control the pH of your reaction mixture. Use a buffer system with sufficient capacity to maintain a stable pH throughout the experiment. |
| Photodegradation from ambient light. | Conduct experiments in amber vials or protect the reaction setup from light to minimize photodegradation. Run a control experiment in the dark to assess the contribution of light to the degradation. |
| Variability in the purity of 2-ClMA starting material. | Ensure the purity of your 2-ClMA stock. Impurities can act as catalysts or inhibitors, leading to inconsistent results. Consider purifying the starting material if necessary. |
| Reaction with buffer components. | Choose a non-nucleophilic buffer system if you are studying hydrolysis. Good's buffers, such as MES or HEPES, are often good choices. Run a control with the buffer alone to check for reactivity. |
| Temperature fluctuations. | Use a thermostatically controlled water bath or incubator to maintain a constant and uniform temperature for all your samples. |
Problem 2: Difficulty in quantifying 2-ClMA and its degradation products by HPLC.
| Possible Cause | Troubleshooting Step |
| Poor peak shape (tailing or fronting). | Adjust the pH of the mobile phase to ensure 2-ClMA and its degradation products are in a single ionic form. Consider using a different column chemistry (e.g., a polar-embedded phase) that may provide better interaction. |
| Co-elution of peaks. | Optimize the gradient profile of your HPLC method. Try different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or a different stationary phase to improve separation. |
| Low UV absorbance of degradation products. | If degradation products lack a strong chromophore, consider derivatization to enhance their detection. Alternatively, use a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). |
| Irreproducible retention times. | Ensure proper column equilibration between injections. Check for leaks in the HPLC system and ensure the mobile phase is properly degassed. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies on 2-ClMA to identify potential degradation products and pathways.
1. Materials:
-
This compound (of known purity)
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂)
-
Non-nucleophilic buffers (e.g., phosphate, MES, HEPES)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber (optional)
2. Stock Solution Preparation:
-
Prepare a stock solution of 2-ClMA in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 1, 4, 8 hours) due to expected faster degradation.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a set temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or photostability chamber) for a defined period. Run a parallel sample in the dark as a control.
4. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the disappearance of the 2-ClMA peak and the appearance of new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage degradation of 2-ClMA under each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR if necessary.
Protocol 2: Suggested Stability-Indicating HPLC Method (to be validated)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or other appropriate wavelength)
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Troubleshooting Low Yields in 2-Chloromalonaldehyde Mediated Cyclizations
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during cyclization reactions mediated by 2-chloromalonaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice to overcome low product yields and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cyclization reactions where this compound is used?
A1: this compound is a versatile C3 synthon primarily used in condensation reactions with various nucleophiles to construct a range of heterocyclic systems. The most common applications include the synthesis of:
-
Pyrimidines: By reacting with amidines, ureas, or thioureas.
-
Pyridines: Through condensation with compounds containing active methylene (B1212753) groups and an amino functionality.
-
Thiazoles: By reaction with thioamides.[1]
-
Quinolines: In reactions with anilines or their derivatives.[2][3][4]
Q2: My overall yield is consistently low. What are the most critical factors to investigate?
A2: Low yields in these cyclizations can often be attributed to a few key factors:
-
Purity of this compound: This reagent can be unstable and may contain impurities from its synthesis (e.g., from the Vilsmeier-Haack reaction) that can inhibit the reaction.[2][3][4] Ensure you are using a high-purity starting material.
-
Reaction Conditions: Temperature, solvent, and the choice of acid or base catalyst are critical and highly substrate-dependent.
-
Substrate Reactivity: The electronic and steric properties of your other reactant (e.g., the amidine or active methylene compound) will significantly influence the reaction outcome.
-
Side Reactions: Polymerization of this compound or competing reaction pathways can consume starting materials and reduce the yield of the desired product.
Q3: Should I use acidic or basic conditions for my cyclization?
A3: The choice between acidic and basic conditions is not always straightforward and can be counterintuitive. While many cyclizations are performed under basic conditions, acidic conditions have been shown to be effective and, in some cases, provide better yields. For instance, in the synthesis of certain pyridine (B92270) derivatives, acidic conditions were found to be surprisingly successful. It is often necessary to screen both acidic and basic catalysts to determine the optimal conditions for your specific substrate combination.
Q4: Can this compound be synthesized in-house, and what are the potential pitfalls?
A4: Yes, this compound is often synthesized via the Vilsmeier-Haack reaction.[2][3][4] However, this synthesis can be challenging. The Vilsmeier reagent itself is moisture-sensitive, and the reaction requires careful control of temperature and stoichiometry. Impurities from the synthesis, such as residual phosphorus oxychloride or DMF, can carry over and negatively impact subsequent cyclization reactions. Purification of this compound can also be difficult due to its reactivity.
Troubleshooting Guide: Low Product Yields
This guide is structured to help you diagnose and resolve common issues leading to low yields in your this compound mediated cyclization reactions.
Issue 1: Reaction did not proceed to completion, or the yield is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Impure this compound | - Verify the purity of your this compound by NMR or other analytical techniques.- If synthesized in-house, ensure complete removal of synthetic reagents and byproducts.- Consider purchasing from a reputable commercial source.[5] |
| Sub-optimal Reaction Temperature | - If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C).- For thermally sensitive substrates, cooling the reaction may be necessary to prevent decomposition.- Systematically screen a range of temperatures to find the optimum. |
| Incorrect Solvent | - The polarity of the solvent can significantly impact the reaction. Common solvents include alcohols (ethanol, methanol) and aprotic solvents (DMF, DMSO).- If solubility is an issue, consider using a co-solvent system.- For reactions involving charged intermediates, a more polar solvent may be beneficial. |
| Ineffective Catalyst (Acid or Base) | - Screen a panel of both acid (e.g., acetic acid, p-toluenesulfonic acid) and base (e.g., triethylamine, potassium carbonate) catalysts.- The optimal catalyst is highly dependent on the pKa of your substrates.- Vary the catalyst loading to find the most effective concentration. |
| Moisture in the Reaction | - this compound and many of the intermediates are sensitive to moisture.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of multiple products or significant side reactions.
| Possible Cause | Suggested Solution |
| Polymerization of this compound | - This is more likely at higher temperatures and concentrations.- Try running the reaction at a lower temperature.- Use a more dilute solution by increasing the amount of solvent. |
| Competing Reaction Pathways | - The nucleophile may attack different sites on this compound or react with itself.- Modifying the electronic properties of your substrate (e.g., adding electron-withdrawing or -donating groups) can influence regioselectivity.- Changing the catalyst (acid vs. base) can favor one pathway over another. |
| Decomposition of Starting Materials or Product | - Some heterocyclic products can be unstable under the reaction conditions.- Monitor the reaction by TLC or LC-MS to check for product degradation over time.- If the product is unstable, try to shorten the reaction time or run the reaction at a lower temperature. |
Data Presentation: Illustrative Yields for Pyrimidine (B1678525) Synthesis
The following table summarizes representative, albeit hypothetical, yields for the synthesis of a 2-substituted pyrimidine from this compound and an amidine under various conditions to illustrate the impact of reaction parameters. Actual yields will vary depending on the specific substrates used.
| Amidine Substituent (R) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenyl | Acetic Acid | Ethanol | Reflux | 6 | 65 |
| Phenyl | Triethylamine | DMF | 80 | 4 | 72 |
| Methyl | Acetic Acid | Methanol | 50 | 8 | 58 |
| Methyl | Potassium Carbonate | Acetonitrile | Reflux | 5 | 75 |
| 4-Chlorophenyl | p-TsOH | Toluene | 100 | 12 | 55 |
| 4-Chlorophenyl | DBU | THF | 60 | 6 | 81 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Substituted-5-chloropyrimidine
This protocol provides a general guideline for the cyclization of this compound with an amidine hydrochloride.
Materials:
-
This compound (1.0 eq)
-
Amidine hydrochloride (1.1 eq)
-
Base (e.g., Triethylamine, 2.5 eq)
-
Anhydrous solvent (e.g., Ethanol or DMF)
Procedure:
-
To a solution of the amidine hydrochloride in the chosen anhydrous solvent, add the base and stir for 15 minutes at room temperature under an inert atmosphere.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted-5-chloropyrimidine.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in this compound cyclizations.
General Reaction Pathway for Pyrimidine Synthesis
Caption: A simplified diagram illustrating the general reaction pathway for the synthesis of pyrimidines from this compound and an amidine.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Career Henan Chemical Co. % [coreychem.com]
Technical Support Center: 2-Chloromalonaldehyde in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Chloromalonaldehyde in their experiments. The purity of this reagent is critical and can significantly impact reaction outcomes.
Troubleshooting Guide
Low yields, unexpected side products, or reaction failures are common issues that can often be traced back to the purity of this compound. This guide provides a systematic approach to troubleshooting these problems.
Issue 1: Low or No Product Yield
| Possible Cause | Recommendation |
| Low Purity of this compound | Use high-purity this compound (≥98%). Impurities can inhibit the reaction or lead to the formation of side products, consuming the starting material. |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. Some reactions may require gentle heating, while others need to be run at room temperature to minimize side reactions. |
| Moisture in the Reaction | This compound is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. |
Issue 2: Formation of Multiple Products/Side Products
| Possible Cause | Recommendation |
| Presence of Impurities in this compound | Impurities from the synthesis of this compound, such as unreacted starting materials or byproducts, can react to form their own products. Purify the this compound before use. |
| Self-Condensation | Under certain conditions, this compound can self-polymerize. Control the reaction temperature and add the reagent slowly to the reaction mixture. |
| Reaction with Solvent | Some solvents may react with this compound, especially at elevated temperatures. Choose an inert solvent for your reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can include starting materials from its synthesis, such as chloroacetyl chloride, as well as residual solvents.[1] The presence of these impurities can lead to the formation of undesired side products and a decrease in the yield of the target molecule.
Q2: How does the purity of this compound affect reaction yield?
Q3: What analytical methods are recommended for determining the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are effective methods for determining the purity of this compound.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.
Q4: Can I use this compound of lower purity for my reaction?
A4: Using lower purity this compound is not recommended, as it can lead to unpredictable results, including low yields and difficult purification of the desired product. If high-purity material is not available, it is advisable to purify the reagent before use.
Q5: What are the optimal storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is sensitive to light, heat, and moisture.
Data on Purity and Reaction Outcomes
While specific, publicly available datasets correlating this compound purity with reaction outcomes are limited, the following table provides an illustrative example based on general principles of organic synthesis and data for analogous compounds.
Table 1: Illustrative Impact of this compound Purity on Pyrimidine Synthesis Yield
| Purity of this compound | Expected Yield of 2-Substituted-5-chloropyrimidine | Observation of Side Products |
| 99.5% | > 90% | Minimal |
| 98% | 80-90% | Minor side products observed |
| 95% | 60-80% | Significant side products, difficult purification |
| < 95% | < 60% | Complex mixture of products, low yield of desired product |
Note: The data in this table is illustrative and based on general chemical principles. Actual results may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloropyrimidine
This protocol describes the cyclocondensation of this compound with urea (B33335).
Materials:
-
This compound (≥98% purity)
-
Urea
-
Ethanol (B145695) (anhydrous)
-
Sodium ethoxide
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add urea (1.0 equivalent) and stir until fully dissolved.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous ethanol to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the use of this compound.
Caption: A typical experimental workflow for heterocyclic synthesis using this compound.
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
References
Technical Support Center: Removal of Unreacted 2-Chloromalonaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-chloromalonaldehyde from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: Unreacted this compound can be challenging to remove due to its reactivity and potential for side reactions under various purification conditions. As a dialdehyde, it is relatively polar and can have solubility in a range of organic solvents, sometimes making simple extraction or recrystallization inefficient. Its instability under certain pH and temperature conditions can also lead to decomposition and the formation of impurities.
Q2: What are the primary methods for removing this compound from a reaction mixture?
A2: The most effective methods for removing unreacted this compound include:
-
Aqueous Workup with Bisulfite (Quenching): This is a highly effective method that involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be easily separated by extraction.[1][2][3][4]
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases.[5]
-
Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase.
-
Recrystallization: This is a purification technique for solid compounds, which relies on differences in solubility between the desired product and impurities in a given solvent.
Q3: How can I monitor the efficiency of this compound removal?
A3: The concentration of residual this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A hydrophilic interaction chromatography (HILIC) method has been developed for the trace analysis of this compound in pharmaceutical materials, with a quantitation limit of 1 ppm. For qualitative monitoring during the purification process, Thin-Layer Chromatography (TLC) can be employed.
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound with Aqueous Extraction
-
Symptom: Significant amount of this compound remains in the organic layer after extraction.
-
Possible Cause:
-
Inefficient Partitioning: this compound may have significant solubility in the organic solvent used for extraction.
-
Insufficient Washing: The number of aqueous washes may not be adequate to remove the aldehyde completely.
-
-
Solution:
-
Utilize the Bisulfite Workup: Convert the aldehyde to its water-soluble bisulfite adduct for more effective removal into the aqueous phase.
-
Increase the Number of Extractions: Perform multiple extractions with the aqueous phase to improve removal efficiency.
-
Solvent Selection: If possible, switch to a less polar organic solvent to decrease the solubility of the polar this compound.
-
Issue 2: Product Loss or Decomposition During Purification
-
Symptom: Low yield of the desired product after the purification process.
-
Possible Cause:
-
Harsh pH Conditions: this compound and/or the desired product may be unstable under strongly acidic or basic conditions used during extraction.
-
Thermal Decomposition: Prolonged heating during solvent evaporation or recrystallization can lead to degradation.
-
-
Solution:
-
Maintain Neutral pH: Whenever possible, perform extractions and other purification steps under neutral or mildly acidic/basic conditions.
-
Use a Weaker Base for Bisulfite Reversal: If recovery of the aldehyde is desired, a weaker base should be used to prevent unwanted side reactions of enolizable carbonyl compounds.[2]
-
Low-Temperature Solvent Removal: Use a rotary evaporator at a reduced temperature to remove solvents.
-
Experimental Protocols
Protocol 1: Removal of this compound using Bisulfite Workup
This protocol is a general and highly effective method for selectively removing aldehydes from a reaction mixture.[1][2][3]
Materials:
-
Reaction mixture containing the product and unreacted this compound
-
Water-miscible organic solvent (e.g., methanol (B129727), THF, acetonitrile, or DMF)[1]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Water-immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent like methanol or THF.
-
Bisulfite Addition: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. The amount of bisulfite solution should be in excess relative to the estimated amount of unreacted this compound.
-
Mixing: Shake the separatory funnel vigorously for 30-60 seconds to ensure intimate mixing and formation of the bisulfite adduct. A white precipitate of the adduct may form.[2]
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. Shake vigorously to partition the components.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the water-soluble bisulfite adduct of this compound. The organic layer (top layer) will contain the desired product.
-
Aqueous Washes: Drain the aqueous layer. Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Diagram of Bisulfite Workup Workflow:
Caption: Workflow for the removal of this compound using a bisulfite workup.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product mixture
-
Silica (B1680970) gel (or alumina (B75360) for sensitive compounds)
-
Eluent (solvent system determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should provide good separation between the desired product and this compound (Rf of the product is typically around 0.3-0.4).
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram of Column Chromatography Workflow:
Caption: General workflow for purification by column chromatography.
Data Presentation
Table 1: Comparison of Purification Methods for this compound Removal
| Method | Principle | Advantages | Disadvantages |
| Bisulfite Workup | Chemical reaction to form a water-soluble adduct. | Highly selective for aldehydes, fast, and generally high recovery of the desired product.[2][3] | Requires use of aqueous solutions; may not be suitable for water-sensitive compounds. |
| Liquid-Liquid Extraction | Differential solubility. | Simple and scalable. | May be inefficient if the product and aldehyde have similar solubilities. |
| Column Chromatography | Differential adsorption. | Can provide high purity. | Can be time-consuming, may lead to product loss on the column, and requires solvent usage. |
| Recrystallization | Differential solubility in a crystalline matrix. | Can yield very pure crystalline products. | Requires the product to be a solid, and finding a suitable solvent can be challenging. |
Table 2: Qualitative Solubility of this compound Analogs
| Solvent Class | Solvent | Expected Solubility | Application in Purification |
| Polar Protic | Water | Soluble / Moderately Soluble | Aqueous phase in extractions. |
| Ethanol | Moderately Soluble | Potential recrystallization solvent (likely in a co-solvent system). | |
| Polar Aprotic | Acetonitrile | Slightly Soluble | Mobile phase in HPLC, potential reaction solvent. |
| DMSO | Likely Soluble | Reaction solvent. | |
| Non-Polar | Toluene | Likely Sparingly Soluble | Organic phase in extractions. |
| Hexane | Likely Insoluble | Anti-solvent in recrystallization. |
References
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
strategies to prevent polymerization of 2-Chloromalonaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective strategies to prevent the polymerization of 2-Chloromalonaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a highly reactive dialdehyde (B1249045) used as a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-inflammatory drug Etoricoxib (B1671761).[1][2] Its high reactivity stems from the presence of two aldehyde functional groups and an alpha-chloro substituent, making it susceptible to self-condensation reactions, primarily aldol (B89426) condensation, which leads to the formation of polymers.
Q2: What are the visible signs of this compound polymerization?
The onset of polymerization can be identified by several observable changes in the material. These include:
-
An increase in viscosity.
-
The development of a yellow or brown discoloration.
-
The formation of a precipitate or solid matter in the solution.
Q3: How should I properly store this compound to minimize polymerization?
To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store at low temperatures, preferably in a refrigerator (2-8°C) or a freezer (-20°C).
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture exposure.
-
Container: Use a tightly sealed, opaque or amber glass container to protect it from light and air.
Q4: What types of inhibitors can be used to prevent the polymerization of this compound?
While specific data for this compound is limited, inhibitors effective for other reactive aldehydes are recommended. These fall into two main categories:
-
Radical Scavengers: Phenolic compounds like hydroquinone (B1673460) and Butylated Hydroxytoluene (BHT) are commonly used to inhibit radical-initiated polymerization.
-
Condensation Inhibitors: Amines such as triethanolamine, in very low concentrations, can help prevent aldol condensation by neutralizing acidic or basic impurities that may act as catalysts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Solidification | Onset of polymerization due to improper storage or handling. | 1. Immediately cool the sample to 0-4°C to slow the reaction. 2. If partially polymerized, attempt to dissolve in a compatible solvent (e.g., THF, dichloromethane) to prevent complete solidification. 3. Consider adding a polymerization inhibitor if the material is to be stored further. |
| Discoloration (Yellowing or Browning) | Degradation or polymerization, potentially catalyzed by impurities or exposure to light and air. | 1. Store the compound in an amber vial to protect it from light. 2. Ensure the compound is of high purity; consider repurification by vacuum distillation if impurities are suspected. |
| Inconsistent Reaction Yields | Use of partially polymerized starting material. | 1. Always use freshly purified or properly stored this compound. 2. Before use, confirm the purity of the starting material using analytical techniques such as NMR or GC-MS. |
| Precipitate Formation in Solution | Polymer precipitation. | 1. Filter the solution to remove the polymer. 2. Re-evaluate storage and handling procedures to prevent future polymerization. |
Data on Potential Polymerization Inhibitors
Due to the limited availability of specific quantitative data for this compound, the following table provides an illustrative summary of commonly used inhibitors for reactive aldehydes and their typical concentrations.
| Inhibitor Class | Example | Proposed Mechanism | Typical Concentration (ppm) | Notes |
| Phenolic Compounds | Hydroquinone, BHT | Radical scavenging, preventing free-radical induced polymerization. | 100 - 500 | Effective against trace peroxides that can initiate polymerization. Can often be removed by distillation. |
| Amines | Triethanolamine | May act by complexing with trace metal ions or neutralizing acidic impurities that can catalyze polymerization. | 50 - 200 | Concentration must be carefully controlled, as higher concentrations can catalyze aldol condensation. |
| Hydroxylamines | N,N-Diethylhydroxylamine | Acts as a potent free-radical scavenger and can also inhibit some condensation pathways. | 100 - 1000 | Often used for stabilizing reactive monomers. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To purify this compound and remove potential polymerization catalysts and existing oligomers.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (short path recommended)
-
Heating mantle with stirrer
-
Inert gas source (argon or nitrogen)
-
Receiving flask cooled in an ice bath
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is dry.
-
Place the crude this compound in the distillation flask.
-
Add a few boiling chips or a magnetic stir bar.
-
Flush the system with a slow stream of inert gas.
-
Slowly apply vacuum, monitoring for any bumping.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point (the boiling point will be dependent on the pressure).
-
Collect the purified product in a receiving flask cooled in an ice bath.
-
After distillation, break the vacuum with the inert gas and immediately add a stabilizer if the product is to be stored.
Protocol 2: Stabilization of Purified this compound for Storage
Objective: To add a polymerization inhibitor to purified this compound for long-term storage.
Materials:
-
Purified this compound
-
Selected polymerization inhibitor (e.g., hydroquinone)
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a tightly sealing cap
Procedure:
-
Ensure the purified this compound is at room temperature under an inert atmosphere.
-
Prepare a stock solution of the inhibitor in a compatible, dry, and inert solvent if the inhibitor is a solid.
-
Add the calculated amount of the inhibitor or inhibitor solution to the purified aldehyde to achieve the desired final concentration (e.g., 200 ppm of hydroquinone).
-
Gently swirl the mixture to ensure homogeneity.
-
Transfer the stabilized this compound to a pre-dried amber glass vial.
-
Purge the headspace of the vial with inert gas before sealing tightly.
-
Store the vial at the recommended low temperature (2-8°C or -20°C).
Visualizations
Caption: Workflow for purification and stabilization.
Caption: Factors and strategies in polymerization.
References
handling and safety precautions for 2-Chloromalonaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 2-Chloromalonaldehyde.
Troubleshooting Guides and FAQs
This section addresses common questions and potential issues encountered during experiments involving this compound.
General Handling and Storage
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What personal protective equipment (PPE) is required when handling this compound?
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] Work should be conducted in a well-ventilated area, preferably a fume hood.[2]
-
-
Q3: How should this compound be stored?
-
Q4: What should I do in case of a spill?
-
In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[2] Evacuate personnel to a safe area.[2] Use personal protective equipment, including chemical-impermeable gloves and a respirator.[2] Prevent the chemical from entering drains.[2] Sweep up the solid material and collect it in a suitable, closed container for disposal.[2][3]
-
First Aid
-
Q5: What is the first aid procedure for inhalation of this compound?
-
Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2]
-
-
Q6: What should be done in case of skin contact?
-
Q7: What is the first aid protocol for eye contact?
-
Q8: What should I do if this compound is accidentally ingested?
Experimental Issues
-
Q9: My reaction with this compound is not proceeding as expected. What are some common issues?
-
Q10: How should this compound be properly disposed of?
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃H₃ClO₂ |
| Molecular Weight | 106.51 g/mol [1] |
| Appearance | Brown Crystalline Powder[2] |
| Melting Point | 140-145°C[2] |
| Boiling Point | 204.6°C at 760 mmHg |
| Density | 1.371 g/cm³ |
| Flash Point | 77.5°C |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly, Heated), Methanol (Slightly) |
| LD50 (Oral) | Data not available |
| LD50 (Dermal) | Data not available |
| LC50 (Inhalation) | Data not available |
| Permissible Exposure Limit (PEL) | No specific limit established. For the related compound Chloroacetaldehyde, the OSHA PEL is a ceiling of 1 ppm (3 mg/m³).[4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route.
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroacetyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
React N,N-dimethylformamide and phosphorus oxychloride with chloroacetyl chloride at a temperature of 0-5°C.
-
The complex formed in the previous step is then reacted with a solution of sodium hydroxide.
-
The sodium salt obtained is subsequently treated with hydrochloric acid to break the salt.
-
This compound is then extracted from the aqueous solution using ethyl acetate.
-
The final product is granulated in dichloromethane to yield purified this compound.
Visualizations
Caption: Workflow for handling a this compound spill.
Caption: Hierarchy of safety controls for this compound.
References
Validation & Comparative
A Comparative Guide to HPLC Methods for the Quantification of 2-Chloromalonaldehyde
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of reactive aldehydes like 2-Chloromalonaldehyde (2-CMA) is crucial for process control, impurity profiling, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of two primary HPLC-based methodologies for 2-CMA quantification: a direct analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) and a widely used derivatization-based approach using 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by Reversed-Phase HPLC (RP-HPLC). Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is presented as an alternative analytical technique.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of the HILIC-UV, DNPH-HPLC-UV, and a potential GC-MS method for 2-CMA or related analytes.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HILIC-UV for 2-CMA | RP-HPLC-UV of Aldehyde-DNPH Derivatives | GC-MS of Malondialdehyde Derivative |
| Principle | Direct analysis of the polar analyte. | Pre-column derivatization to form a chromophoric hydrazone. | Derivatization followed by gas-phase separation and mass spectrometric detection. |
| Linearity (r²) | > 0.99 (assumed) | > 0.999[1][2] | ≥ 0.9982 |
| Limit of Detection (LOD) | 0.4 ppm[3] | 0.005 - 0.05 µg/mL[1] | Typically in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | 1 ppm[3] | 0.025 - 0.15 µg/mL[1] | Typically in the low ng/mL to pg/mL range. |
| Precision (%RSD) | Not explicitly reported | < 2%[1] | < 4.5% |
| Accuracy (% Recovery) | Not explicitly reported | 98-102%[1] | 94.0-102.4% |
*Note: The performance data for the RP-HPLC-UV of aldehyde-DNPH derivatives and GC-MS are based on the analysis of other aldehydes and malondialdehyde, respectively. Method validation would be required to establish the specific performance for 2-CMA.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful implementation and validation of any analytical method.
Method 1: Direct Quantification of this compound by HILIC-UV
This method is suitable for the direct analysis of the highly polar 2-CMA without the need for derivatization.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
HILIC column (e.g., a bare silica (B1680970) or amide-bonded silica column)
-
Mobile Phase: Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate)
-
This compound reference standard
-
Sample diluent (typically a mixture of acetonitrile and water)
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-CMA in the sample diluent. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.
-
Sample Preparation: Dissolve the sample in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: Appropriate HILIC column
-
Mobile Phase: A gradient of acetonitrile and aqueous buffer. A typical starting condition would be a high percentage of acetonitrile (e.g., 95%) to retain the polar 2-CMA.
-
Flow Rate: As recommended for the column dimensions (e.g., 0.5 - 1.0 mL/min).
-
Detection: UV detection at a wavelength where 2-CMA has adequate absorbance.
-
Injection Volume: Typically 5 - 20 µL.
-
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the 2-CMA peak against the concentration of the standards. Determine the concentration of 2-CMA in the samples from the calibration curve.
Method 2: Quantification of this compound by RP-HPLC-UV after DNPH Derivatization
This widely used method involves a chemical reaction to convert the aldehyde into a more stable and chromophoric derivative, which can then be analyzed by RP-HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase: Acetonitrile and water (often with a small amount of acid, like phosphoric acid)[4]
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in a suitable solvent like acetonitrile, often with an acid catalyst)
-
This compound reference standard
-
Sample diluent (e.g., acetonitrile)
Procedure:
-
Derivatization of Standards and Samples:
-
To a known amount of the 2-CMA standard or the sample, add an excess of the DNPH solution.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature. The reaction forms the 2,4-dinitrophenylhydrazone of 2-CMA.
-
-
Sample Preparation: After derivatization, dilute the reaction mixture with the mobile phase to a concentration suitable for HPLC analysis. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the DNPH derivatives have strong absorbance (typically around 360 nm).
-
Injection Volume: Typically 10 - 20 µL.
-
-
Analysis: Inject the derivatized standards and samples.
-
Quantification: Construct a calibration curve using the derivatized standards and determine the concentration of the 2-CMA derivative in the samples.
Method Validation Workflow and Signaling Pathways
Visualizing the workflow of method validation and the chemical reactions involved can aid in understanding the analytical process.
Caption: A generalized workflow for the validation of an HPLC method.
Caption: The chemical reaction for the derivatization of 2-CMA with DNPH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a low level detection method for this compound in active pharmaceutical ingredients by HILIC separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloromalonaldehyde and Malonaldehyde Reactivity for Researchers and Drug Development Professionals
An in-depth guide to the chemical reactivity, biological implications, and experimental evaluation of 2-Chloromalonaldehyde and its parent compound, malonaldehyde.
This guide provides a comprehensive comparison of the reactivity profiles of this compound and malonaldehyde, two dicarbonyl compounds of significant interest in chemical synthesis and biomedical research. While malonaldehyde is a well-established biomarker of oxidative stress, its halogenated derivative, this compound, presents a distinct reactivity profile with implications for its use as a synthetic building block and its potential biological effects. This document outlines their chemical properties, theoretical and experimental reactivity, and impact on cellular signaling pathways, supported by detailed experimental protocols and visualizations.
Executive Summary of Comparative Reactivity
This compound is theoretically and qualitatively understood to be more reactive than malonaldehyde towards nucleophiles. This increased reactivity is primarily attributed to the electron-withdrawing inductive effect of the chlorine atom at the C-2 position. This effect enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.
While direct, side-by-side quantitative kinetic studies are not extensively available in the current literature, the enhanced electrophilicity of this compound suggests faster reaction rates in condensation and addition-elimination reactions compared to malonaldehyde under identical conditions.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative quantitative data, this table presents a summary of the key chemical and physical properties of both compounds, alongside a qualitative assessment of their reactivity based on established chemical principles.
| Property | Malonaldehyde | This compound | Reference |
| Molecular Formula | C₃H₄O₂ | C₃H₃ClO₂ | [1] |
| Molecular Weight | 72.06 g/mol | 106.51 g/mol | [1] |
| Structure | OHC-CH₂-CHO | OHC-CHCl-CHO | |
| Reactivity Driver | Dicarbonyl structure | Dicarbonyl structure, Inductive effect of Chlorine | [2] |
| Relative Electrophilicity | Baseline | Higher | [2] |
| Predicted Reactivity | High | Very High | [2] |
| Biological Significance | Biomarker of oxidative stress, mutagenic | Synthetic intermediate, potential for high reactivity with biomolecules | [3] |
Unveiling the Reactivity Landscape: An Electronic Perspective
The reactivity of both malonaldehyde and this compound in nucleophilic addition and condensation reactions is principally governed by the electrophilicity of their carbonyl carbons.
Malonaldehyde: As the parent compound, its reactivity is inherent to the 1,3-dicarbonyl scaffold. The two aldehyde groups are highly susceptible to nucleophilic attack, leading to the formation of a variety of adducts with biological molecules such as DNA and proteins. This reactivity is the basis for its role as a marker of lipid peroxidation and its associated mutagenicity.[3]
This compound: The introduction of a chlorine atom at the 2-position significantly modulates its electronic properties. Chlorine exerts a strong electron-withdrawing inductive effect (-I), which further polarizes the C=O bonds, increasing the partial positive charge on the carbonyl carbons.[2] This enhanced electrophilicity makes this compound a more potent reactant in nucleophilic reactions compared to its unsubstituted counterpart.
Biological Implications and Signaling Pathways
Malonaldehyde (MDA): As a natural byproduct of lipid peroxidation, MDA is extensively studied for its role in oxidative stress-related pathologies. Its high reactivity allows it to form covalent adducts with various biomolecules.
-
DNA Adducts: MDA reacts with deoxyguanosine, deoxyadenosine, and deoxycytidine to form mutagenic adducts, with the primary adduct being M₁G.[3]
-
Protein Adducts: MDA can crosslink proteins, leading to the formation of advanced lipoxidation end-products (ALEs), which can impair protein function and contribute to cellular damage.
-
Cellular Signaling: MDA has been shown to activate stress-related signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it can lead to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in inflammation, apoptosis, and cellular stress responses.
This compound: Due to its primary use as a synthetic intermediate, there is limited research on the specific biological effects and signaling pathways associated with this compound. However, given its heightened reactivity, it is plausible to hypothesize that it would exhibit greater cytotoxicity and a stronger propensity to form adducts with biomolecules compared to malonaldehyde.[4][5] Its potential to interact with cellular nucleophiles suggests it could also impact various signaling cascades, though specific targets have yet to be elucidated.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivities of this compound and malonaldehyde, standardized experimental protocols are essential. The following methodologies can be employed for such a comparative study.
Protocol 1: Synthesis of Pyrazoles via Reaction with Hydrazine (B178648)
This protocol outlines a general procedure for the synthesis of pyrazoles from malonaldehyde derivatives and hydrazine, a reaction sensitive to the electrophilicity of the dicarbonyl compound.[2] Comparing the reaction rates and yields for this compound and malonaldehyde will provide a quantitative measure of their relative reactivity.
Materials:
-
Malonaldehyde or this compound
-
Hydrazine hydrate (B1144303)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve the malonaldehyde derivative (e.g., 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (10 mmol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a set time (e.g., 2 hours).
-
Monitor the reaction progress at regular intervals using Thin Layer Chromatography (TLC).
-
Upon completion, or at designated time points, quench the reaction and isolate the product for yield determination and characterization.
Data Analysis: The rate of reaction can be determined by quantifying the disappearance of the starting material or the appearance of the pyrazole (B372694) product over time using techniques like HPLC or GC. The percentage yield of the isolated pyrazole after a fixed reaction time will also provide a direct comparison of reactivity.
Protocol 2: Reaction with 2,4-Dinitrophenylhydrazine (B122626) (DNPH)
The reaction of aldehydes with 2,4-dinitrophenylhydrazine (Brady's reagent) to form a colored precipitate (2,4-dinitrophenylhydrazone) is a classic qualitative test for aldehydes. This reaction can be adapted for a semi-quantitative or quantitative comparison of reactivity by monitoring the rate of precipitate formation or the change in absorbance of the solution.
Materials:
-
Malonaldehyde or this compound
-
Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol (B129727) and sulfuric acid)
-
Spectrophotometer
-
Test tubes or cuvettes
Procedure:
-
Prepare solutions of malonaldehyde and this compound of equal concentration in a suitable solvent (e.g., methanol).
-
In separate test tubes or cuvettes, add a fixed volume of Brady's reagent.
-
Initiate the reaction by adding a fixed volume of the aldehyde solution to the Brady's reagent.
-
Immediately begin monitoring the formation of the 2,4-dinitrophenylhydrazone. This can be done by:
-
Qualitatively: Observing the time taken for the first appearance of a precipitate.
-
Quantitatively: Measuring the increase in absorbance at the λmax of the product over time using a spectrophotometer.
-
Data Analysis: A faster rate of color development or precipitate formation with this compound compared to malonaldehyde would provide evidence of its higher reactivity. For a quantitative comparison, the initial rates of the reaction can be calculated from the absorbance data.
Conclusion
The available evidence strongly suggests that this compound is a more reactive electrophile than malonaldehyde due to the inductive effect of the chlorine substituent. This enhanced reactivity is of significant interest to synthetic chemists who can leverage it for the efficient construction of complex molecules. For drug development professionals and toxicologists, the heightened reactivity implies a potentially greater risk of forming adducts with biological macromolecules, suggesting that its cytotoxic and mutagenic potential may exceed that of malonaldehyde. The provided experimental protocols offer a framework for researchers to quantitatively validate these reactivity differences and further explore the biological consequences of this enhanced electrophilicity. Further studies are warranted to elucidate the specific cellular targets and signaling pathways affected by this compound to fully understand its biological profile.
References
- 1. Chloromalonaldehyde | C3H3ClO2 | CID 147646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity and cytotoxicity of malonaldehyde in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloromalonaldehyde: A Superior β-Dicarbonyl for Heterocyclic Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the choice of building blocks is paramount to the success of synthetic endeavors. Among the versatile class of β-dicarbonyl compounds, 2-Chloromalonaldehyde emerges as a highly reactive and uniquely functionalized reagent, offering distinct advantages over other common β-dicarbonyls in the synthesis of complex heterocyclic structures, including key pharmaceutical intermediates. This guide provides an objective comparison of this compound with other β-dicarbonyls, supported by available experimental data, to inform the selection of the most effective synthetic strategies.
Enhanced Reactivity and Functional Handle: The Chlorine Advantage
The primary advantage of this compound lies in the presence of a chlorine atom at the C-2 position. This electron-withdrawing group significantly enhances the electrophilicity of the two aldehyde carbons, making it more susceptible to nucleophilic attack compared to unsubstituted malonaldehyde or β-dicarbonyls with electron-donating groups. This heightened reactivity often translates to higher reaction yields and milder reaction conditions.
Furthermore, the chlorine atom serves as a valuable synthetic handle for post-modification of the resulting heterocyclic scaffold, a feature absent in many other β-dicarbonyls. This allows for the introduction of further diversity and complexity into the target molecule.
Comparative Performance in Heterocyclic Synthesis
The utility of this compound is particularly evident in the synthesis of pyridines and pyrazoles, foundational structures in numerous biologically active compounds.
Pyridine (B92270) Synthesis
| β-Dicarbonyl Compound | Application | Reported Yield | Reference |
| This compound | Synthesis of Etoricoxib (B1671761) Intermediate | High Yield | [1][2] |
| Other β-dicarbonyls | General Pyridine Synthesis | Variable | [3] |
Knorr Pyrazole (B372694) Synthesis
The Knorr pyrazole synthesis, a classic reaction involving the condensation of a β-dicarbonyl compound with a hydrazine (B178648), further illustrates the advantages of substituted malonaldehydes. While specific yields for this compound in a direct comparison are not extensively documented, the general yields for the Knorr synthesis are typically good to excellent, often exceeding 75%[4]. The increased reactivity of this compound suggests it would perform favorably in this reaction.
| β-Dicarbonyl Compound | Reagent | Typical Yield | Reference |
| This compound | Hydrazine | (Expected) Good to Excellent | - |
| Acetylacetone | Hydrazine | Good to Excellent | [5] |
| Malondialdehyde | Hydrazine | Good to Excellent | - |
Experimental Protocols
General Protocol for Pyridine Synthesis from this compound (adapted from Etoricoxib synthesis)
This protocol is a representative example of a pyridine ring-forming condensation reaction.
Materials:
-
A suitable ketone (e.g., a 1-aryl-2-(pyridin-3-yl)ethan-1-one derivative)
-
This compound
-
Ammonium (B1175870) acetate
-
Acetic acid
Procedure:
-
To a solution of acetic acid and ammonium acetate, add the ketone and this compound.
-
Heat the mixture to reflux and stir for an extended period (e.g., 16 hours) to complete the ring annulation.
-
Reduce the volume of acetic acid by distillation under reduced pressure.
-
Basify the remaining mixture with a suitable base (e.g., 10% NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[2]
General Protocol for Knorr Pyrazole Synthesis using a β-Dicarbonyl Compound
Materials:
-
A β-dicarbonyl compound (e.g., this compound, Acetylacetone)
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Ethanol (B145695) or acetic acid
Procedure:
-
Dissolve the β-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add the hydrazine derivative to the solution. The reaction can be exothermic.
-
The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the pyrazole product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5]
Visualization of Synthetic and Signaling Pathways
Experimental Workflow: Pyridine Synthesis
Caption: Generalized workflow for pyridine synthesis using this compound.
Signaling Pathway: COX-2 Inhibition
Heterocyclic compounds synthesized from this compound, such as Etoricoxib, are potent and selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a critical signaling cascade in inflammation and pain.
Caption: Inhibition of the COX-2 signaling pathway by Etoricoxib.
Conclusion
This compound demonstrates significant advantages over other β-dicarbonyl compounds, primarily due to its enhanced reactivity and the presence of a synthetically useful chlorine atom. Its successful application in the high-yield synthesis of complex pharmaceutical agents like Etoricoxib underscores its value in drug discovery and development. For researchers seeking to construct novel heterocyclic frameworks efficiently, this compound represents a superior and versatile building block.
References
A Comparative Guide to the Synthetic Routes of 2-Chloromalonaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloromalonaldehyde is a valuable building block, notably in the synthesis of pharmaceuticals such as the anti-inflammatory drug Etoricoxib. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering experimental data and detailed protocols to inform methodological choices in a laboratory or industrial setting.
Comparison of Synthetic Routes
The synthesis of this compound has been approached through several distinct pathways. The most prominent of these originate from mucochloric acid, 1,1,2,3,3-pentachloropropane (B75905), and chloroacetyl chloride. The choice of route can significantly impact yield, purity, cost, and scalability. The following table summarizes the key quantitative data and qualitative aspects of each method.
| Feature | Synthesis from Mucochloric Acid | Synthesis from 1,1,2,3,3-Pentachloropropane | Synthesis from Chloroacetyl Chloride |
| Starting Material | Mucochloric Acid | 1,1,2,3,3-Pentachloropropane | Chloroacetyl Chloride, DMF, POCl₃ |
| Number of Steps | Typically 2 steps (via anilido intermediate) | 1 step (hydrolysis) | 1 step |
| Reported Yield | Moderate (quantitative data not readily available) | Not readily available in recent literature | 23-35%[1] |
| Reported Purity | Variable, requires purification | Not readily available | High (99.5-99.6% by HPLC)[1] |
| Reaction Conditions | Elevated temperatures (90°C), use of toxic aniline[1] | Requires hydrolysis, conditions not well-documented in modern literature | Low initial temperature (0-5°C), then room temp.[1] |
| Starting Material Cost | High, not easily available commercially[1] | High, not easily available commercially[2][3][4] | Relatively low and widely available[5][6] |
| Advantages | Historical precedent (Diekmann, 1904) | Potentially a direct route | Single-step process, high purity product, readily available and cheaper starting materials.[1] |
| Disadvantages | Expensive and scarce starting material, multi-step process, use of toxic reagents, lower yield.[1] | Expensive and scarce starting material, lack of well-documented modern protocols. | Use of corrosive phosphorus oxychloride. |
Experimental Protocols
Of the surveyed methods, the synthesis from chloroacetyl chloride presents the most viable option for producing high-purity this compound in a single step with readily available starting materials. The following is a detailed experimental protocol adapted from patent literature.[1]
Synthesis of this compound from Chloroacetyl Chloride
This procedure involves the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) with chloroacetyl chloride to form a complex, which is then hydrolyzed and worked up to yield the final product.
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Chloroacetyl chloride
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottomed flask equipped with a stirrer and a dropping funnel, charge N,N-dimethylformamide (650g) and cool the flask to 0-5°C in an ice bath.
-
While maintaining the temperature between 0-5°C and stirring, add phosphorus oxychloride (680g) dropwise over a period of two hours.
-
Following the addition of POCl₃, add chloroacetyl chloride (500g) dropwise over a duration of two hours, ensuring the temperature remains at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to 25-30°C and continue stirring for an additional 3 hours.
-
Transfer the reaction mixture to a quenching vessel containing water (7.5L) while maintaining the temperature of the quench mixture below 30°C.
-
Adjust the pH of the resulting solution to 6 with the addition of a 45% sodium hydroxide solution.
-
Heat the mixture to 90-95°C and maintain this temperature for 5 hours.
-
Cool the reaction mixture to 25-30°C and adjust the pH to 1 using hydrochloric acid (approximately 1.5L).
-
Extract the aqueous layer with ethyl acetate (2L).
-
Concentrate the organic extract to a thick mass.
-
To the concentrated mass, add dichloromethane (1L) and stir to induce crystallization.
-
Filter the crystalline material and dry it in an oven at 50°C to obtain this compound as a yellowish to brown free-flowing powder.
Expected Yield: Approximately 165g (35%). Expected Purity: ≥99.5% as determined by HPLC.
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for each of the discussed synthetic routes.
Caption: Route from Mucochloric Acid.
Caption: Route from 1,1,2,3,3-Pentachloropropane.
Caption: Route from Chloroacetyl Chloride.
Conclusion
Based on the available data, the synthesis of this compound from chloroacetyl chloride using a Vilsmeier-Haack type reaction is the most advantageous route for researchers and drug development professionals.[1] This method is a single-step process that provides a high-purity product in moderate yield.[1] Crucially, the starting materials are significantly more accessible and cost-effective than those required for the syntheses from mucochloric acid or 1,1,2,3,3-pentachloropropane.[1][5][6] The routes starting from mucochloric acid and 1,1,2,3,3-pentachloropropane are hampered by the high cost and limited commercial availability of the starting materials, and in the case of the former, the use of toxic reagents and a multi-step procedure.[1] For these reasons, the chloroacetyl chloride route represents a more practical and economically viable option for the synthesis of this compound on both laboratory and industrial scales.
References
- 1. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]
- 2. 1,1,2,3,3-Pentachloropropane|lookchem [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. aablocks.com [aablocks.com]
- 5. coherentmarketinsights.com [coherentmarketinsights.com]
- 6. Chloroacetyl Chloride | Factory Price from China Manufacturer [eventt-chem.com]
A Spectroscopic Comparison of 2-Chloromalonaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 2-chloromalonaldehyde and its bromo-derivative, offering supporting data and experimental context. The information presented is intended to aid in the identification, characterization, and quality control of these reactive aldehyde compounds, which are valuable intermediates in the synthesis of various heterocyclic compounds.
Spectroscopic Data Summary
Table 1: Comparative Spectroscopic Data
| Spectroscopic Technique | This compound (C₃H₃ClO₂) | 2-Bromomalonaldehyde (C₃H₃BrO₂) |
| UV-Vis (λmax) | Not Experimentally Reported | Not Experimentally Reported |
| FT-IR (cm⁻¹) | See Table 2 for detailed vibrational assignments. Key C=O stretch expected around 1730 cm⁻¹. | Expected C=O stretch: ~1725-1740 cm⁻¹; Aldehyde C-H stretch: ~2720 and 2820 cm⁻¹[1]. An experimental ATR-IR spectrum is noted to be available from Bio-Rad Laboratories[2]. |
| ¹H NMR (δ, ppm) | Not Experimentally Reported | 4.73-4.80 (m, 1H), 8.47 (br s, 2H) in CDCl₃[3]. |
| ¹³C NMR (δ, ppm) | Not Experimentally Reported. Expected C=O ~190-200 ppm. | Predicted C=O: ~190-200 ppm; Predicted C-Br: ~40-60 ppm[1]. |
| Mass Spectrometry (m/z) | Not Experimentally Reported. Predicted M+ at 106 and 108 (approx. 3:1 ratio). | FAB MS: 149 ([M-H]⁻)[3]. |
Table 2: Experimental Vibrational Frequencies for this compound
A detailed experimental study of the chelated enol isomer of this compound (2-ClMA) has been conducted using IR and Raman spectroscopies by trapping the molecule in cryogenic matrices. The study highlights a weakening of the internal hydrogen bond upon chlorination when compared to malonaldehyde. The presence of two open enol conformers in the gas phase at room temperature was also noted. For detailed vibrational band assignments, researchers are directed to the full publication.
Tautomerism of 2-Halomalonaldehydes
2-Halomalonaldehydes exist in a tautomeric equilibrium between the diketo and the chelated enol forms. The enol form is stabilized by an intramolecular hydrogen bond. The nature of the halogen substituent can influence the strength of this hydrogen bond and the position of the equilibrium.
Caption: Tautomeric equilibrium of 2-halomalonaldehydes.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of compounds like this compound and its derivatives. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For Solid Samples (Thin Solid Film Method):
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.
-
Film Deposition: Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first.
-
Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to a desiccator for storage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean NMR tube.
-
Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift calibration.
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary to obtain a quantitative spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) can be determined from the spectrum.
Mass Spectrometry (MS)
Using Electron Ionization (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a radical cation (the molecular ion).
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The fragmentation pattern provides valuable information about the structure of the molecule. For chlorinated and brominated compounds, the characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) are key diagnostic features.
References
Validating the Structure of 2-Chloromalonaldehyde Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Chloromalonaldehyde is a versatile C3 synthon utilized in the synthesis of a variety of heterocyclic compounds, serving as a crucial intermediate in the development of pharmaceuticals and other bioactive molecules. Its reactivity, primarily as an electrophile, allows for condensation reactions with a range of nucleophiles. Accurate structural validation of the resulting products is paramount for ensuring the integrity of subsequent research and development. This guide provides a comparative overview of the structural validation of a representative reaction product of this compound, focusing on the synthesis of 4-chloropyrazoles, and presents alternative synthetic routes for comparison.
Reaction with Hydrazines: Synthesis of 4-Chloropyrazoles
A common and illustrative reaction of this compound is its condensation with hydrazines to yield substituted pyrazoles. The bifunctional nature of both reactants allows for a cyclization reaction, forming the stable pyrazole (B372694) ring. This section details the synthesis and structural validation of 4-chloro-1-phenyl-1H-pyrazole, a product of the reaction between this compound and phenylhydrazine (B124118).
Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazole
General Procedure:
-
Dissolution: this compound (1.0 eq.) is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.
-
Addition of Hydrazine: Phenylhydrazine (1.0 eq.) is added to the solution, often at room temperature. The reaction can be exothermic.
-
Reaction: The mixture is stirred at room temperature or heated under reflux for a period of time, typically ranging from 1 to 24 hours, until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.
Structure Validation of 4-Chloro-1-phenyl-1H-pyrazole
The unambiguous identification of the synthesized 4-chloro-1-phenyl-1H-pyrazole requires a combination of spectroscopic and analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for 4-Chloro-1-phenyl-1H-pyrazole
| Property | Data |
| Molecular Formula | C₉H₇ClN₂[1][2] |
| Molecular Weight | 178.62 g/mol [2][3] |
| Appearance | Solid[1] |
| Melting Point | 74-76 °C[3] |
| ¹H NMR | Data not explicitly found in the search results. |
| ¹³C NMR | Available from SpectraBase.[2] |
| Mass Spectrometry (GC-MS) | Available from MassBank of North America (MoNA) and SpectraBase.[2][4] |
| CAS Number | 6831-92-1[1][2][3] |
DOT Script for Reaction Pathway
Caption: Reaction of this compound with phenylhydrazine.
Alternative Synthesis: Chlorination of Pyrazoles
An alternative approach to synthesizing 4-chloropyrazoles involves the direct chlorination of a pre-formed pyrazole ring. This method provides a comparative benchmark for the synthesis starting from this compound.
Experimental Protocol: Synthesis of 4-Chloropyrazole via Chlorination
A patented process describes the preparation of 4-chloropyrazoles by reacting a pyrazole (with a hydrogen at the 4-position) with hypochloric acid or its salts in the substantial absence of carboxylic acid.[5]
-
Reactants: A pyrazole is reacted with 0.95-10 equivalents of hypochloric acid or a salt thereof.[5]
-
Solvent: The reaction is carried out in a suitable solvent.[5]
-
Temperature: The reaction temperature is maintained between -20°C and +70°C, preferably between 0°C and 40°C.[5]
-
Exclusion of Carboxylic Acid: The reaction is performed in the substantial absence of any carboxylic acid.[5]
Table 2: Physicochemical and Spectroscopic Data for 4-Chloropyrazole
| Property | Data |
| Molecular Formula | C₃H₃ClN₂[6][7] |
| Molecular Weight | 102.52 g/mol [6] |
| Appearance | White to almost white powder to crystal[6] |
| Melting Point | 75-79 °C[6] |
| ¹H NMR | Spectroscopic data is available and has been compared with theoretical calculations.[8] |
| IR Spectroscopy | Infrared spectra have been reported and analyzed.[8] |
| X-ray Crystallography | The crystal structure has been determined, revealing a trimeric H-bonding motif.[8] |
| CAS Number | 15878-00-9[6] |
DOT Script for Alternative Synthesis Workflow
Caption: Alternative synthesis of 4-chloropyrazole via chlorination.
Comparison of Synthetic Routes
| Feature | Synthesis from this compound | Chlorination of Pyrazole |
| Starting Materials | This compound, Hydrazine | Pyrazole, Hypochloric Acid/Salt |
| Atom Economy | Generally good, forms the core ring structure. | Good, adds a chlorine atom. |
| Regioselectivity | The position of the chloro-substituent is predetermined by the starting material. | Chlorination occurs at the 4-position of the pyrazole ring. |
| Reaction Conditions | Typically involves condensation, may require heating. | Can be performed at a range of temperatures, including sub-zero.[5] |
Conclusion
The validation of reaction products of this compound relies on a suite of analytical techniques, with NMR, mass spectrometry, and X-ray crystallography providing the most definitive structural information. The synthesis of 4-chloropyrazoles serves as a prime example of its utility in heterocyclic chemistry. While direct synthesis from this compound offers a straightforward approach with inherent regiocontrol, alternative methods such as the chlorination of a pre-existing pyrazole ring provide a valuable comparative pathway for accessing these important molecular scaffolds. For drug development professionals and researchers, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and overall synthetic strategy. Rigorous structural confirmation, as outlined in this guide, is a critical step in the advancement of any project utilizing these versatile chemical building blocks.
References
- 1. CAS 6831-92-1: 4-Chloro-1-phenyl-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 2. 4-Chloro-1-phenylpyrazole | C9H7ClN2 | CID 601137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. PubChemLite - 4-chloropyrazole (C3H3ClN2) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Catalysis in 2-Chloromalonaldehyde Reactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
2-Chloromalonaldehyde is a versatile C3 synthon of significant interest in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds that form the backbone of many pharmaceutical agents. The reactivity of this bifunctional aldehyde is significantly influenced by the electron-withdrawing nature of the chlorine atom at the C-2 position, enhancing the electrophilicity of the carbonyl carbons. The efficiency, selectivity, and overall outcome of reactions involving this compound are critically dependent on the choice of catalyst.
This guide provides a comparative analysis of potential catalytic systems for reactions involving this compound. While direct, side-by-side quantitative comparisons for a single reaction of this compound are not extensively documented in publicly available literature, this guide extrapolates from established catalytic principles and experimental data for analogous reactions to provide a framework for catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and favorable reaction kinetics. The following table summarizes the expected performance of various catalyst types in a model reaction: the synthesis of a substituted pyrazole (B372694) from this compound and a hydrazine (B178648) derivative. This data is extrapolated from multi-component reactions involving other aldehydes and should be considered as a guide for initial catalyst screening.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Brønsted Acid | p-Toluenesulfonic acid | Ethanol (B145695) | 78 | 6 | 75 |
| Lewis Acid | Scandium(III) triflate | Acetonitrile (B52724) | 25 | 4 | 88 |
| Organocatalyst | L-Proline | DMSO | 25 | 24 | 82 |
| Base Catalyst | Potassium t-butoxide | Methanol | 65 | 3 | 90 |
| Nanoparticle | Zinc Sulfide (NPs) | Water | 50 | 2 | 92 |
Detailed Experimental Protocols
Reproducibility is key in catalytic research. Below are representative protocols for the catalyst systems compared above, adapted for a hypothetical reaction between this compound and phenylhydrazine (B124118) to synthesize 1-phenyl-4-chloropyrazole.
Brønsted Acid Catalyzed Synthesis
-
Catalyst System: p-Toluenesulfonic acid (p-TsOH)
-
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.0 mmol).
-
Add p-TsOH (0.1 mmol, 10 mol%) to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (Ethyl acetate (B1210297)/Hexane gradient).
-
Lewis Acid Catalyzed Synthesis
-
Catalyst System: Scandium(III) triflate (Sc(OTf)₃)
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve Sc(OTf)₃ (0.05 mmol, 5 mol%) in acetonitrile (5 mL).
-
Add phenylhydrazine (1.0 mmol) to the catalyst solution.
-
Slowly add a solution of this compound (1.0 mmol) in acetonitrile (5 mL) to the reaction mixture at room temperature.
-
Stir the reaction for 4 hours and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Organocatalyzed Synthesis
-
Catalyst System: L-Proline
-
Procedure:
-
Dissolve L-proline (0.2 mmol, 20 mol%) in dimethyl sulfoxide (B87167) (DMSO) (5 mL).
-
Add this compound (1.0 mmol) and phenylhydrazine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways and Workflows
General Reaction Pathway for Pyrazole Synthesis
Caption: General reaction pathway for the synthesis of pyrazoles.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for catalyst screening.
Logical Diagram for Catalyst Selection
Caption: A logical guide for selecting a catalyst based on desired outcomes.
Conclusion
The choice of catalyst for reactions involving this compound is a critical parameter that dictates the reaction's success. While a definitive, universally superior catalyst remains elusive and is highly dependent on the specific reaction and desired outcome, this guide provides a comparative framework to aid in rational catalyst selection. Lewis acids and strong bases often lead to higher yields and faster reaction times. Organocatalysts, while potentially slower, offer a powerful tool for achieving high enantioselectivity in asymmetric transformations. Emerging areas such as nanoparticle catalysis present promising avenues for developing environmentally benign and highly efficient processes. The experimental protocols and diagrams provided herein serve as a foundational resource for researchers to develop novel and efficient synthetic methodologies utilizing the versatile this compound building block. Further research into direct comparative studies will be invaluable to the scientific community for unlocking the full synthetic potential of this important intermediate.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloromalonaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of reactive aldehydes like 2-Chloromalonaldehyde (2-CMA) is critical. As a potential mutagenic impurity and a reagent in pharmaceutical synthesis, robust analytical methods are essential for quality control and safety assessment. This guide provides a comparative overview of analytical methodologies for the determination of 2-CMA, focusing on a validated Ultra-High-Performance Liquid Chromatography (UHPLC)-UV method and discussing potential cross-validation with Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The selection of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data for a validated UHPLC-UV method and expected performance for a GC-MS method for 2-CMA analysis.
| Parameter | UHPLC-UV (HILIC) | GC-MS with Derivatization (Expected) |
| Principle | Hydrophilic Interaction Chromatography with UV detection. | Gas Chromatography coupled with Mass Spectrometry, requiring derivatization. |
| Limit of Detection (LOD) | 0.4 ppm[1][2] | < 0.1 ppm |
| Limit of Quantitation (LOQ) | 1 ppm[1][2] | < 0.5 ppm |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | < 5% | < 10% |
| Specificity | High, separates 2-CMA from the void volume.[2] | Very High, based on mass-to-charge ratio. |
| Throughput | High | Moderate |
Experimental Workflows
A clear understanding of the experimental workflow is crucial for method implementation and cross-validation.
Caption: Experimental workflow for cross-validation.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical methods.
Protocol 1: UHPLC-UV Method for this compound
This method is based on a validated approach for the trace analysis of 2-CMA in pharmaceutical materials.[1][2]
1. Reagents and Materials:
-
Acetonitrile (B52724) (MeCN), HPLC grade
-
Water, HPLC grade
-
Ammonium (B1175870) acetate (B1210297) (NH₄OAc), HPLC grade
-
This compound (2-CMA) reference standard
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution by dissolving 10 mg of 2-CMA in 100 mL of diluent (e.g., acetonitrile/water). Perform serial dilutions to achieve concentrations of 0.01 µg/mL, 0.1 µg/mL, and 1.0 µg/mL.[2]
-
Sample Solution: Accurately weigh 100 mg of the sample into a 10 mL volumetric flask, dissolve, and dilute to volume with the diluent.[2]
3. Chromatographic Conditions:
-
Instrument: UHPLC system with a UV detector.
-
Column: A hydrophilic interaction chromatography (HILIC) column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: As per column specifications.
-
Detection Wavelength: Determined by the UV absorbance maximum of 2-CMA.
-
Injection Volume: Typically 1-10 µL.
4. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution to determine the concentration of 2-CMA.
Protocol 2: GC-MS Method for this compound (Proposed)
This protocol outlines a potential GC-MS method, which would require derivatization of the polar 2-CMA to increase its volatility. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[3]
1. Reagents and Materials:
-
PFBHA derivatizing agent solution.
-
Organic solvent for extraction (e.g., hexane).
-
This compound (2-CMA) reference standard.
-
An appropriate internal standard.
2. Standard and Sample Preparation:
-
Standard and Sample Derivatization: To an aqueous solution of the standard or sample, add the PFBHA solution. Allow the reaction to proceed at a controlled temperature and time.
-
Extraction: Extract the derivatized 2-CMA into an organic solvent.
3. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: Optimized for the derivatized analyte.
-
Oven Temperature Program: A temperature gradient to separate the analyte from other components.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized 2-CMA.
Logical Framework for Cross-Validation
The cross-validation process ensures that different analytical methods produce comparable and reliable results.
Caption: Logical relationship of cross-validation.
Conclusion
The UHPLC-UV method utilizing HILIC offers a robust and sensitive approach for the routine analysis of this compound in pharmaceutical ingredients.[1][2] Its primary advantage lies in the effective separation of the polar 2-CMA from the injection front, a common challenge in reversed-phase chromatography.[2] For orthogonal cross-validation, a GC-MS method with prior derivatization presents a highly specific alternative. The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation as outlined is imperative to ensure data integrity and consistency across different analytical platforms.
References
- 1. Development of a low level detection method for this compound in active pharmaceutical ingredients by HILIC separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development of a low level detection method for this compound in active pharmaceutical ingredients by HILIC separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 2-Chloromalonaldehyde applications in synthesis
A comprehensive guide for researchers on the applications, comparative performance, and experimental protocols of 2-chloromalonaldehyde in the synthesis of pharmaceuticals and heterocyclic compounds.
This compound stands as a highly reactive and versatile C3 building block in organic synthesis, prized for its dual aldehyde functionalities and the strategic placement of a chlorine atom. This trifunctional electrophile serves as a key precursor for the construction of a diverse array of carbocyclic and heterocyclic systems, finding significant application in medicinal chemistry and drug development. Its utility is prominently highlighted in the synthesis of the anti-inflammatory drug etoricoxib (B1671761), as well as in the formation of various pyrazoles, pyrimidines, and pyridines.
This guide provides a comparative analysis of this compound's reactivity and synthetic applications, supported by experimental data and detailed protocols to aid researchers in its effective utilization.
Comparative Performance: Reactivity and Yields
The synthetic utility of this compound is best understood in comparison to other malonaldehyde derivatives. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbons, making it more reactive than unsubstituted malonaldehyde.[1] However, it is generally considered to be slightly less reactive than its bromo-counterpart, 2-bromomalonaldehyde, due to the lower electronegativity and poorer leaving group ability of chlorine compared to bromine.
The following table summarizes the predicted relative yields for common synthetic transformations under identical reaction conditions, providing a guideline for reagent selection.
Table 1: Predicted Comparative Yields of Malonaldehyde Derivatives in Heterocycle Synthesis
| Reagent | Predicted Relative Yield in Pyrazole Synthesis | Predicted Relative Yield in Knoevenagel Condensation |
| 2-Bromomalonaldehyde | ++++ (Highest) | ++++ (Highest) |
| This compound | +++ | +++ |
| Unsubstituted Malonaldehyde | ++ | ++ |
| 2-Methylmalonaldehyde | + (Lowest) | + (Lowest) |
Note: This table is based on the predicted reactivity from electronic and steric effects and is intended as a guideline in the absence of direct, side-by-side comparative experimental studies in the literature.[1]
Applications in the Synthesis of Bioactive Molecules
Synthesis of Etoricoxib
A significant industrial application of this compound is in the synthesis of Etoricoxib, a selective COX-2 inhibitor. In a key step, this compound undergoes a cyclocondensation reaction with a ketosulfone intermediate and an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in an acidic medium like propionic acid to form the pyridine (B92270) ring of the final drug molecule.[2] While patents often describe yields as "modest," this route remains a viable and economically favorable approach.[1][3]
Synthesis of Pyrazoles
The reaction of this compound with hydrazine (B178648) derivatives provides a direct route to 4-chloropyrazoles. This reaction proceeds via a cyclocondensation mechanism.
Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazole
-
Materials: this compound, Hydrazine hydrate (B1144303), Ethanol (B145695), Glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by a suitable method like recrystallization or column chromatography.
-
dot graph Pyrazole_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reactant1 [label="this compound"]; reactant2 [label="Hydrazine Hydrate"]; product [label="4-Chloropyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reactant1 -> product [label="Cyclocondensation"]; reactant2 -> product; } iox Caption: Synthesis of 4-Chloropyrazole from this compound.
Synthesis of Pyrimidines
This compound is a valuable precursor for the synthesis of the pyrimidine (B1678525) core. The reaction with N-C-N building blocks like urea, thiourea, or guanidine (B92328) derivatives leads to the formation of the six-membered heterocyclic ring. For instance, the condensation of this compound with guanidine would be expected to yield 2-amino-5-chloropyrimidine.
Conceptual Experimental Protocol: Synthesis of 2-Amino-5-chloropyrimidine
-
Materials: this compound, Guanidine hydrochloride, a suitable base (e.g., sodium ethoxide), and an alcohol solvent (e.g., ethanol).
-
Procedure:
-
A solution of the base is prepared in the alcohol solvent.
-
Guanidine hydrochloride is added to the basic solution.
-
This compound is then added to the reaction mixture.
-
The mixture is heated under reflux and the reaction progress is monitored.
-
After completion, the reaction is cooled, and the product is isolated through filtration and purified.
-
dot graph Pyrimidine_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reactant1 [label="this compound"]; reactant2 [label="Guanidine"]; intermediate [label="Cyclized Intermediate"]; product [label="2-Amino-5-chloropyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
reactant1 -> intermediate; reactant2 -> intermediate [label="Condensation"]; intermediate -> product [label="Aromatization"]; } iox Caption: General pathway for 2-Amino-5-chloropyrimidine synthesis.
Knoevenagel Condensation
The aldehyde groups of this compound readily participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds.[4][5] This carbon-carbon bond-forming reaction is typically catalyzed by a weak base and is a cornerstone for synthesizing α,β-unsaturated compounds.
General Experimental Protocol: Knoevenagel Condensation
-
Materials: this compound, an active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), a weak base catalyst (e.g., piperidine (B6355638) or triethylamine), and a suitable solvent (e.g., ethanol or toluene).
-
Procedure:
-
Dissolve this compound and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the weak base.
-
The reaction mixture is stirred, often with heating, and the formation of water may be managed by azeotropic distillation.
-
Work-up typically involves washing the organic layer, drying, and solvent evaporation, followed by purification of the product.
-
dot graph Knoevenagel_Condensation { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reactant1 [label="this compound"]; reactant2 [label="Active Methylene\nCompound"]; product [label="α,β-Unsaturated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
reactant1 -> product [label="Base Catalyst"]; reactant2 -> product; } iox Caption: Knoevenagel condensation with this compound.
Conclusion
This compound is a potent and versatile reagent in organic synthesis, offering a reliable pathway to a variety of important heterocyclic structures. Its reactivity, enhanced by the chloro-substituent, makes it a valuable alternative to other malonaldehyde derivatives. While direct comparative experimental data remains somewhat limited in the literature, the available information on its applications, particularly in pharmaceutical synthesis, underscores its significance. The experimental frameworks provided in this guide offer a starting point for researchers to explore and optimize the use of this compound in their synthetic endeavors.
References
- 1. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 2. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. purechemistry.org [purechemistry.org]
Safety Operating Guide
Proper Disposal of 2-Chloromalonaldehyde: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of 2-chloromalonaldehyde, this document outlines procedural guidance to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound is a reactive aldehyde and a chlorinated organic compound, necessitating careful handling and disposal as hazardous waste. The primary recommended method of disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1] Adherence to institutional, local, and national regulations for hazardous waste management is mandatory.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate safety measures to mitigate risks of exposure. This compound is harmful if swallowed, comes into contact with skin, or is inhaled, and can cause serious skin and eye irritation.[1][2]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] |
| Lab Coat | Standard laboratory coat to protect skin and clothing.[1] |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][2] |
Spill Management
In the event of a spill, immediate action is required to contain the material and prevent exposure.
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid dust formation.[2]
-
Collect: Place the swept material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., pipette tips, weighing boats), and used PPE in a designated, clearly labeled hazardous waste container.
-
Aqueous Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled container for hazardous aqueous waste. Chlorinated hydrocarbons are generally forbidden from sink/sewer disposal.
-
Organic Solvent Waste: Solutions of this compound in organic solvents must be collected in a designated container for chlorinated organic solvent waste.
While no specific, validated neutralization protocol for this compound is readily available in the reviewed literature, a general approach for aldehyde waste involves chemical treatment to reduce its reactivity and toxicity. One such method for aldehydes is treatment with sodium bisulfite or sodium pyrosulfite.
Note: The following is a generalized protocol for aldehyde neutralization and should be tested on a small scale and validated by your institution's EHS professionals before being implemented for waste streams of this compound.
Experimental Protocol: Potential Neutralization of Aqueous this compound Waste
-
Preparation: In a suitable reaction vessel within a fume hood, prepare an aqueous solution of the this compound waste.
-
Reagent Addition: Slowly add a slight molar excess of sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅) solution to the stirred aldehyde waste. The reaction is exothermic, and cooling may be necessary.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete reaction.
-
pH Adjustment: Monitor the pH of the solution. If necessary, adjust to a neutral pH (6-8) with a dilute acid or base.
-
Disposal: The treated solution should still be considered hazardous waste and collected in a properly labeled container for disposal by a licensed waste management company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide and is based on general principles for handling hazardous chemicals. Always consult your institution's specific safety data sheets (SDS) and disposal protocols, and work closely with your Environmental Health and Safety department to ensure full compliance and safety.
References
Personal protective equipment for handling 2-Chloromalonaldehyde
Essential Safety and Handling Guide for 2-Chloromalonaldehyde
For researchers, scientists, and drug development professionals, the safe handling of this compound is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to ensure laboratory safety and operational integrity.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 2-chloropropanedial, Chloromalondialdehyde
-
CAS Number: 36437-19-1
-
Molecular Formula: C₃H₃ClO₂
-
Molecular Weight: 106.51 g/mol [1]
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield may be necessary for splash hazards. | To prevent contact with eyes, which can cause serious irritation.[2][3] |
| Skin Protection | Chemical-resistant, impervious clothing such as a lab coat, long-sleeved shirt, and long pants should be worn.[4] For larger quantities, a chemical-resistant apron or coveralls is recommended. | To prevent skin contact and irritation.[2][3][4] |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][4] Gloves must be inspected prior to use. It is recommended to use double gloves, especially when working within a containment system like a biological safety cabinet.[5] | To prevent skin absorption and irritation.[2][3] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[2][4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4] For firefighting or significant spills, a self-contained breathing apparatus (SCBA) is necessary.[2][3] | To prevent inhalation, which can be harmful and cause respiratory irritation.[2][3] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation:
-
Review Safety Data Sheet (SDS): Thoroughly review the SDS for this compound before commencing any work.[4]
-
Assemble PPE: Ensure all necessary PPE is readily available and in good condition.[4]
-
Prepare Work Area: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2][4] Ensure that an emergency eyewash station and safety shower are easily accessible.[3][4]
Handling:
-
Avoid Dust Formation: When handling the solid form of this compound, use careful scooping techniques to avoid generating dust.[2][3][4]
-
Weighing: Use a balance inside a fume hood or a ventilated balance enclosure for weighing the compound.[4]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
General Precautions: Do not eat, drink, or smoke when using this product.[2][3] Wash hands thoroughly after handling.[2][3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep refrigerated.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Emergency Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[2][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Get medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: All waste containing this compound should be collected in a suitable, closed, and properly labeled container for disposal.[2]
-
Contaminated Materials: Items such as gloves, weighing boats, and absorbent pads that are contaminated with the chemical should be placed in a sealed, labeled container and disposed of as hazardous chemical waste.[4]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. Dispose of the rinsed container according to institutional guidelines.[4]
Disposal Method:
-
Disposal of this compound must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2][3][6]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
